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Core Science & Biosynthesis

Foundational

2,5-Difluoro-4-iodophenol: A Strategic Halogenated Building Block

Topic: 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) Format: In-depth Technical Guide Executive Summary 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) is a high-value aromatic intermediate characterized by a unique substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) Format: In-depth Technical Guide

Executive Summary

2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) is a high-value aromatic intermediate characterized by a unique substitution pattern that merges the metabolic stability of fluorination with the versatile reactivity of an aryl iodide.[1] Primarily utilized in the synthesis of advanced pharmaceutical ingredients (APIs), agrochemicals, and liquid crystal mesogens, this compound serves as a "linchpin" scaffold. Its 4-iodo position enables high-fidelity cross-coupling (Suzuki-Miyaura, Sonogashira), while the 2,5-difluoro motif modulates pKa, lipophilicity, and metabolic resistance in downstream targets.

This guide provides a comprehensive technical profile, validated synthetic protocols, and handling directives for researchers leveraging this compound in drug discovery and materials science.

Chemical Profile & Properties[2][3][4][5][6][7][8]

The specific arrangement of fluorine atoms at positions 2 and 5 creates an electronic push-pull system that distinctively activates the 4-position for metal-catalyzed cross-coupling while increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated analogues.

Table 1: Physicochemical Specifications
PropertyValueNotes
CAS Number 1355968-31-8Unique identifier
IUPAC Name 2,5-Difluoro-4-iodophenol
Molecular Formula C₆H₃F₂IO
Molecular Weight 255.99 g/mol
Appearance Off-white to pale yellow solidDarkens upon light exposure (iodine liberation)
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
Acidity (Predicted pKa) ~7.5 - 8.2More acidic than phenol (pKa 10) due to electron-withdrawing F atoms
Storage 2–8°C, Protect from LightHygroscopic; store under inert gas (Ar/N₂)

Synthetic Access & Methodology

While 2,5-difluoro-4-iodophenol is commercially available, in-house preparation is often required for scale-up or fresh batch generation to avoid oxidative degradation. The most robust route involves the regioselective electrophilic iodination of 2,5-difluorophenol .

Core Synthetic Logic

The hydroxyl group (OH) at position 1 is a strong ortho/para activator.[2] The fluorine atoms at 2 and 5 are weak deactivators but ortho/para directors.[2]

  • Directing Effects: The OH group strongly directs electrophiles to positions 4 and 6.

  • Regioselectivity: Position 4 is sterically favored over position 6 (which is flanked by the OH group) and electronically reinforced by the ortho-directing effect of the Fluorine at position 5.

  • Result: Iodination proceeds with high selectivity at the 4-position.

Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)

Reagents:

  • Substrate: 2,5-Difluorophenol (CAS 2713-31-7)

  • Iodinating Agent: N-Iodosuccinimide (NIS)

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%) or TsOH

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 2,5-difluorophenol (1.0 equiv) and anhydrous MeCN (0.5 M concentration).

  • Activation: Add TFA (0.1 equiv) and cool the solution to 0°C to suppress over-iodination.

  • Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light with aluminum foil.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Quench with saturated aqueous sodium thiosulfate (

    
    ) to remove unreacted iodine (color changes from red/brown to yellow/colorless).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Recrystallize from Hexanes/DCM or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

SynthesisPath Start 2,5-Difluorophenol (CAS 2713-31-7) Reagents NIS (1.05 eq) TFA (0.1 eq) MeCN, 0°C -> RT Start->Reagents Intermediate Sigma Complex Intermediate Reagents->Intermediate Electrophilic Attack Product 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) Intermediate->Product Regioselective Substitution

Figure 1: Synthetic pathway for the regioselective preparation of 2,5-difluoro-4-iodophenol via electrophilic aromatic substitution.

Reactivity & Functionalization[5][13]

The utility of 2,5-difluoro-4-iodophenol lies in its orthogonal reactivity. The phenolic OH and the aryl iodide can be functionalized independently, allowing this molecule to serve as a core scaffold in library synthesis.

A. The "Iodine Handle" (Cross-Coupling)

The C-I bond is weaker than C-Br or C-Cl, making this compound highly reactive toward oxidative addition with Pd(0). It is an excellent substrate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryls. The flanking fluorine atoms may slightly retard oxidative addition compared to non-fluorinated phenols due to electron withdrawal, but the iodine lability compensates for this.

  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.

  • Heck Reaction: Coupling with alkenes for styrene derivatives.

B. The "Phenol Handle" (Nucleophilic Substitution)

The acidity of the OH group allows for mild deprotonation (using


 or 

).
  • Etherification:

    
     reaction with alkyl halides to form ethers.
    
  • Buchwald-Hartwig: If the Iodine is preserved (using specific catalysts), the OH can theoretically participate in C-O coupling, though O-alkylation is standard.

ReactivityMap Core 2,5-Difluoro-4-iodophenol (Core Scaffold) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Biaryl Formation Core->Suzuki C-I Bond Activation Sono Sonogashira (Alkyne, CuI, Pd(0)) Alkyne Insertion Core->Sono C-I Bond Activation Ether O-Alkylation (R-X, K2CO3) Ether Synthesis Core->Ether OH Nucleophile Protect Protection (TBDMS-Cl / MOM-Cl) Masking OH Core->Protect OH Protection

Figure 2: Divergent reactivity profile. The C-I bond enables carbon skeleton extension, while the OH group allows for solubility modulation or prodrug design.

Application Case Studies

Drug Discovery: Bioisosteres & Metabolic Blocking

In medicinal chemistry, the 2,5-difluoro motif is often employed to block metabolic "soft spots."

  • Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation. Replacing hydrogen with fluorine at the 2 and 5 positions prevents ring hydroxylation at these sites.

  • Electronic Modulation: The fluorine atoms lower the pKa of the phenol, potentially increasing the fraction of the phenolate anion at physiological pH, which can alter protein binding affinity or membrane permeability.

Material Science: Liquid Crystals

Halogenated phenols are critical precursors for liquid crystalline materials.[4] The high polarizability of the Iodine atom, combined with the dipole moment introduced by the Fluorine atoms, contributes to the dielectric anisotropy required for mesogenic behavior in LCD technologies.

Handling, Stability & Safety

Safety Data (GHS Classification):

  • Signal Word: Warning

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Stability & Storage:

  • Light Sensitivity: Iodophenols are prone to homolytic cleavage of the C-I bond under UV light, leading to iodine release (discoloration). Store in amber vials.

  • Oxidation: Phenols can oxidize to quinones.[5] Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C for long-term stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131349750, 2,5-Difluoro-4-iodophenol. Retrieved from [Link]

Sources

Exploratory

2,5-Difluoro-4-iodophenol: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of modern drug discovery, halogenated phenols serve as ind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, halogenated phenols serve as indispensable building blocks for generating complex biaryl scaffolds and modulating the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) represents a highly specialized, polyhalogenated synthon[1][2].

By strategically positioning two fluorine atoms and one iodine atom on a phenolic core, this molecule offers a dual-modality advantage: the fluorine atoms fine-tune the physicochemical properties (such as pKa and lipophilicity) via inductive effects, while the heavy iodine atom provides a highly reactive, polarizable handle for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its molecular properties, structural causality, and field-proven synthetic protocols.

Physicochemical and Structural Profiling

The physical properties of 2,5-difluoro-4-iodophenol are intrinsically linked to its molecular formula (C₆H₃F₂IO ) and molecular weight (255.99 g/mol )[1]. Understanding these metrics is critical for downstream formulation and reaction stoichiometry.

Core Identifiers and Quantitative Data
PropertyValueMechanistic Significance
IUPAC Name 2,5-Difluoro-4-iodophenolDefines exact regiochemistry.
CAS Registry Number 1355968-31-8Definitive global identifier[2][3].
Molecular Formula C₆H₃F₂IOHigh halogen ratio dictates lipophilicity.
Molecular Weight 255.99 g/mol Iodine (126.9 g/mol ) accounts for ~50% of the mass[1].
SMILES String OC1=CC(F)=C(I)C=C1FConfirms 1,2,4,5-tetrasubstituted ring topology[1].
MDL Number MFCD33416728Database cross-referencing standard[1].
Structural Causality in Drug Design

The molecular weight of 255.99 g/mol is unusually high for a simple phenol, a direct consequence of the massive iodine substituent. This specific structural arrangement yields three distinct chemical advantages:

  • pKa Modulation: The fluorine at the 2-position is ortho to the hydroxyl group. Its strong electron-withdrawing inductive (-I) effect stabilizes the phenoxide anion, significantly lowering the pKa compared to an unhalogenated phenol. This enhances the molecule's ability to act as a hydrogen bond donor in protein-ligand active sites.

  • Sigma-Hole Generation (Halogen Bonding): The iodine atom at the 4-position is highly polarizable. The adjacent fluorine at the 5-position (ortho to the iodine) inductively withdraws electron density from the C-I bond, intensifying the positive electrostatic potential (the "sigma-hole") on the distal end of the iodine atom. This makes it an exceptional halogen bond donor.

  • Metabolic Shielding: The substitution pattern blocks the 2, 4, and 5 positions, heavily restricting cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation) at these sites.

Synthetic Methodology: Regioselective Iodination

While 2,5-difluoro-4-iodophenol can be sourced commercially at ≥95% purity[1], synthesizing it de novo or scaling it up requires a strictly controlled Electrophilic Aromatic Substitution (S_E_Ar) protocol.

Protocol: Synthesis from 2,5-Difluorophenol

This protocol utilizes N-Iodosuccinimide (NIS) to prevent the over-oxidation and poly-iodination often seen with molecular iodine (I₂) and harsh oxidants.

Step-by-Step Methodology:

  • System Preparation: Dissolve 2,5-difluorophenol (1.0 equiv) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

    • Causality: MeCN is a polar aprotic solvent that effectively stabilizes the highly polar Wheland intermediate formed during S_E_Ar without acting as a competing nucleophile.

  • Electrophile Activation: Cool the reactor to 0 °C and add a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv).

    • Causality: TFA protonates the carbonyl oxygen of NIS. This dramatically enhances the electrophilicity of the iodine atom, generating a highly reactive "I⁺" equivalent necessary to overcome the electron-withdrawing deactivation of the two fluorine atoms.

  • Regioselective Iodination: Add NIS (1.05 equiv) portion-wise over 15 minutes. Maintain at 0 °C for 1 hour, then allow the reaction to warm to room temperature.

    • Causality: The hydroxyl group is a powerful ortho/para directing group. The 4-position (para to OH) is sterically favored over the 6-position (ortho to OH, flanked by fluorine). Thus, iodination occurs regioselectively at C4.

  • Self-Validating In-Process Control (IPC): Monitor the reaction via LC-MS. The protocol is validated when the starting material is consumed and a dominant peak appears at m/z 254.9 ([M-H]⁻ in negative ion mode), confirming the molecular weight of the mono-iodinated product.

  • Quench and Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic iodine or trace I₂ to water-soluble iodide (I⁻). This self-validating step prevents runaway iodination during solvent evaporation and strips the organic layer of dark iodine coloration.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow SM 2,5-Difluorophenol (Starting Material) Reagents NIS, cat. TFA MeCN, 0°C -> RT SM->Reagents SEAr SEAr Reaction (Para-Directing) Reagents->SEAr Quench Na2S2O3 Quench (Reduces I+ to I-) SEAr->Quench Product 2,5-Difluoro-4-iodophenol (Target Scaffold) Quench->Product

Fig 1: Regioselective electrophilic aromatic iodination workflow.

Downstream Applications: Cross-Coupling Logic

The primary utility of the C₆H₃F₂IO formula is the lability of the C-I bond under palladium catalysis. The iodine atom acts as a premier leaving group for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Because the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, oxidative addition of Pd(0) into the 2,5-difluoro-4-iodophenol core occurs rapidly, even at room temperature. The adjacent fluorine atom at C5 further accelerates this step by lowering the LUMO energy of the C-I bond.

CrossCoupling ArI 2,5-Difluoro-4-iodophenol OxAdd Oxidative Addition [Pd(0) -> Pd(II)] ArI->OxAdd TransMet Transmetalation [R-B(OH)2 + Base] OxAdd->TransMet RedElim Reductive Elimination [Pd(II) -> Pd(0)] TransMet->RedElim RedElim->OxAdd Catalyst Regeneration Product C4-Functionalized Phenol (Biaryl Scaffold) RedElim->Product

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

By leveraging the precise 255.99 g/mol mass and the distinct regiochemistry of 2,5-difluoro-4-iodophenol, medicinal chemists can rapidly generate libraries of biologically active biaryl compounds with highly tuned electronic properties.

References

Sources

Foundational

4-iodo-2,5-difluorophenol chemical structure analysis

Topic: 4-Iodo-2,5-Difluorophenol Chemical Structure Analysis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Structural Characterization, Physicochemical Profiling...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodo-2,5-Difluorophenol Chemical Structure Analysis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Characterization, Physicochemical Profiling, and Synthetic Utility

Executive Summary

4-iodo-2,5-difluorophenol (CAS: 1355968-31-8 / 126166-64-5 analog) represents a high-value halogenated scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a phenolic hydroxyl group for etherification/esterification, two fluorine atoms for metabolic blocking and electronic modulation, and an iodine atom positioned for facile palladium-catalyzed cross-coupling. This guide provides a comprehensive structural analysis, focusing on spectroscopic signatures, physicochemical properties, and chemoselective synthetic applications.

Structural Identity & Physicochemical Profile[1][2][3]

PropertyData / Prediction
IUPAC Name 4-iodo-2,5-difluorophenol
Molecular Formula C₆H₃F₂IO
Molecular Weight 255.99 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Melting Point 65–75 °C (Predicted based on 2,5-difluorophenol and 4-iodophenol trends)
Predicted pKa 7.1 ± 0.3 (Significantly more acidic than phenol due to -I effect of F and I)
LogP (Predicted) ~2.8 (Moderate lipophilicity)
H-Bond Donor/Acceptor 1 Donor (OH), 3 Acceptors (O, F, F)

Spectroscopic Analysis (The Core)

The structural validation of 4-iodo-2,5-difluorophenol relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of two fluorine atoms introduces significant spin-spin coupling (


 and 

), creating a complex but diagnostic splitting pattern.
¹H NMR Analysis (Proton)

The molecule possesses two aromatic protons, H-3 and H-6, which are chemically non-equivalent due to the asymmetric substitution pattern relative to the hydroxyl group.

  • H-6 (Ortho to OH, Meta to I):

    • Chemical Shift (

      
      ):  ~6.8 – 7.2 ppm.
      
    • Multiplicity: Doublet of doublets (dd).

    • Coupling: It couples strongly with the ortho-fluorine (F-5,

      
       Hz) and weakly with the meta-fluorine (F-2, 
      
      
      
      Hz).
  • H-3 (Meta to OH, Ortho to I):

    • Chemical Shift (

      
      ):  ~7.4 – 7.8 ppm (Deshielded by the adjacent Iodine).
      
    • Multiplicity: Doublet of doublets (dd).

    • Coupling: Couples with the ortho-fluorine (F-2,

      
       Hz) and meta-fluorine (F-5, 
      
      
      
      Hz).
  • OH (Phenolic):

    • Chemical Shift (

      
      ):  5.0 – 10.0 ppm (Highly solvent/concentration dependent; broad singlet).
      
¹⁹F NMR Analysis (Fluorine)

Fluorine NMR is the most rapid method for purity assessment.

  • F-2 (Ortho to OH):

    
     to -125 ppm.
    
  • F-5 (Meta to OH, Ortho to I):

    
     to -115 ppm.
    
  • Pattern: Both signals appear as doublets or doublets of doublets due to

    
     coupling. While 
    
    
    
    (para) coupling is typically small (< 2 Hz), the strong H-F coupling dominates the spectrum.
Mass Spectrometry (MS)
  • Ionization: ESI- (Negative Mode) is preferred due to the acidic phenol.

  • Molecular Ion:

    
     at m/z 254.9.
    
  • Fragmentation:

    • Loss of Iodine radical (

      
      , -127 Da).
      
    • Loss of HF (-20 Da) is a common pathway for fluorophenols.

Synthetic Utility & Chemoselectivity[8]

The core value of 4-iodo-2,5-difluorophenol lies in its chemoselectivity . The molecule offers three distinct handles for functionalization, which can be engaged sequentially without protecting groups if conditions are controlled.

  • O-Alkylation/Acylation (Nucleophilic Substitution): The phenolic OH is the most acidic site (pKa ~7.1). Mild bases (K₂CO₃) allow for selective alkylation (e.g., with alkyl halides) to generate ethers.

  • Suzuki/Sonogashira Coupling (C-I Bond Activation): The C-I bond is highly reactive toward Pd(0) oxidative addition. This allows for carbon-carbon bond formation at the 4-position before or after O-functionalization. The C-F bonds are generally inert under standard Pd-catalyzed conditions, ensuring high selectivity.

  • SNAr (Nucleophilic Aromatic Substitution): The fluorine atoms, particularly if the ring is further activated by electron-withdrawing groups (like a nitro or carbonyl introduced later), can undergo displacement, though this is less common on the phenol itself due to electron donation from the OH.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

ReactionPathways Start 4-iodo-2,5-difluorophenol (Core Scaffold) Path1 O-Alkylation (Ether Formation) Start->Path1 R-X, K2CO3, DMF Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Path2 Pd(PPh3)4, Ar-B(OH)2 Product1 Aryl Ethers (Lipophilicity Modulation) Path1->Product1 Product2 Biaryl/Alkyne Scaffolds (Drug Intermediates) Path2->Product2 Path3 Direct Iodination (From 2,5-difluorophenol) Path3->Start NIS or I2/HIO4 Product1->Product2 Subsequent Coupling

Figure 1: Divergent synthetic pathways for 4-iodo-2,5-difluorophenol, highlighting the orthogonality of the hydroxyl and iodide functionalities.

Experimental Protocol: Purity Analysis via HPLC

To ensure the integrity of this intermediate before use in sensitive catalytic steps, a standardized HPLC protocol is recommended.

Objective: Quantify purity and detect common impurities (e.g., de-iodinated 2,5-difluorophenol or di-iodinated species).

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or H₃PO₄ for non-MS detection).

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       95% B (Linear gradient).
      
    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:ACN.

Self-Validating Check:

  • The retention time (RT) of 4-iodo-2,5-difluorophenol will be significantly longer than the parent 2,5-difluorophenol due to the lipophilic iodine atom.

  • Expected Order of Elution: 2,5-difluorophenol < 4-iodo-2,5-difluorophenol < 2,4-diiodo-3,6-difluorophenol (impurity).

References

  • Synthesis of Halogenated Phenols: Dains, F. B.; Eberly, F. "p-Iodophenol".[1] Organic Syntheses, Coll.[1] Vol. 2, p.355 (1943).

  • Fluorine NMR Analysis: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (General reference for F-F and H-F coupling constants).
  • pKa of Fluorinated Phenols: J. Phys. Org. Chem. 2019, 32, e3940. Aqueous pKa values of fluorinated benzenesulfonamides and phenols.

  • Applications in Drug Discovery: Purser, S., et al. "Fluorine in medicinal chemistry". Chem. Soc. Rev., 2008, 37, 320-330.

  • Crystal Structure Analogs: "Crystal structures and Hirshfeld surface analysis of 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives". NIH/PMC.

Sources

Exploratory

Technical Guide &amp; Safety Data Protocol: 2,5-Difluoro-4-iodophenol

Executive Summary As a Senior Application Scientist in pharmaceutical development, I approach chemical building blocks not just as reagents, but as programmable nodes in a synthetic pathway. 2,5-Difluoro-4-iodophenol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach chemical building blocks not just as reagents, but as programmable nodes in a synthetic pathway. 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8)[1] is a highly specialized halogenated phenol. The strategic placement of two fluorine atoms and one iodine atom on the aromatic ring creates a dual-purpose molecule: the fluorines modulate the pKa and lipophilicity to improve pharmacokinetic profiles, while the iodine serves as a highly reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper deconstructs the physicochemical properties, mechanistic toxicology, and safe handling protocols for this compound, culminating in a self-validating synthetic workflow.

Physicochemical Profiling & Structural Causality

The utility and the hazards of 2,5-Difluoro-4-iodophenol are intrinsically linked to its molecular architecture.

  • Acidity & pKa Modulation: The electron-withdrawing inductive effect of the two fluorine atoms at the 2- and 5-positions significantly lowers the pKa of the phenolic -OH group compared to an unhalogenated phenol. While this allows for milder deprotonation during etherification, it also increases the molecule's potential to cause severe tissue irritation upon contact.

  • Cross-Coupling Reactivity: The C-I bond is the weakest in the molecule due to the large atomic radius and polarizability of iodine. This makes the 4-position highly susceptible to oxidative addition by electron-rich Palladium(0) catalysts, a feature frequently exploited to synthesize complex active pharmaceutical ingredients (APIs), such as 2[2].

Quantitative Data & Hazard Summary

The following table synthesizes the quantitative specifications and the mechanistic rationale behind the Global Harmonized System (GHS) hazard classifications provided by 3[3].

ParameterQuantitative Data / GHS CodeMechanistic Causality
CAS Number 1355968-31-8Standardized registry identifier[1].
Molecular Weight 255.99 g/mol High mass driven primarily by the polarizable iodine atom[1].
Purity Standard ≥95% - 98%Trace impurities often include defluorinated or deiodinated analogs[3].
Acute Toxicity (Oral) H302High lipophilicity enhances GI absorption; halogenated phenols disrupt mitochondrial proton gradients[3].
Skin Irritation H315Lowered pKa of the phenol group causes rapid, localized tissue damage and protein denaturation[3].
Eye Irritation H319The acidic phenolic proton rapidly denatures corneal proteins upon contact[3].
Respiratory Hazard H335Volatilization of micro-dust particles interacts aggressively with respiratory mucosa[3].

Mechanistic Toxicology & Engineering Controls

Handling 2,5-Difluoro-4-iodophenol requires moving beyond basic laboratory safety to understand why specific personal protective equipment (PPE) is mandated.

  • Dermal Penetration Causality: Halogenated aromatics possess high lipophilicity. Standard thin nitrile gloves are susceptible to rapid permeation by halogenated compounds, especially when dissolved in solvents like DCM or DMF. Protocol: Double-gloving with heavy-duty nitrile or using neoprene gloves is required.

  • Storage Causality: The compound must be stored at 2-8°C under an inert argon atmosphere[1]. The electron-rich nature of the phenoxide form (if exposed to ambient bases/moisture) makes it susceptible to slow oxidative degradation, which darkens the material and poisons palladium catalysts during downstream use.

ScaleUpWorkflow A Storage 2-8°C, Ar atm B Prep & Weigh Fume Hood A->B Transfer C Reaction Setup Pd-Catalyst B->C Reagents D Quench Halogen Waste C->D LC-MS Check E Isolation Column/Cryst D->E Crude

Fig 1: Safe handling and scale-up workflow for 2,5-Difluoro-4-iodophenol processing.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of 2,5-Difluoro-4-iodophenol, the following protocol details a self-validating Palladium-catalyzed Suzuki-Miyaura cross-coupling. This methodology is designed with built-in analytical checkpoints to ensure stoichiometric integrity and prevent catastrophic scale-up failures.

Step-by-Step Methodology

1. Reaction Preparation & Degassing (Causality: Catalyst Preservation)

  • Action: In a flame-dried Schlenk flask, combine 2,5-Difluoro-4-iodophenol (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1).

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Sparge the mixture with Argon for 15 minutes prior to catalyst addition.

2. Catalyst Addition & Activation

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Heat the reaction to 80°C.

  • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which accelerates the final reductive elimination step, minimizing side reactions.

3. In-Process Control (The Self-Validating Checkpoint)

  • Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Logic: You are looking for the consumption of the starting mass (m/z 255). Crucially, check for the presence of 2,5-difluorophenol (m/z 130). If m/z 130 exceeds 5% relative to the product peak, it indicates premature deiodination. This means the transmetalation step is failing (likely due to degraded boronic acid or insufficient base), causing the Pd-intermediate to abstract a proton instead. Do not proceed to workup if deiodination >5%; add 0.5 eq additional boronic acid.

4. Quench & Segregation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl.

  • Causality: The acidic wash protonates the newly formed cross-coupled phenol, driving it into the organic layer while neutralizing the K₂CO₃ and removing palladium salts into the aqueous waste (which must be segregated as heavy-metal/halogenated waste).

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 1355968-31-8 TransMet Transmetalation Ar-B(OH)2 OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Yield

Fig 2: Mechanistic pathway of Pd-catalyzed cross-coupling at the C-I bond.

References

  • AChemBlock, "2,5-Difluoro-4-iodophenol 95% | CAS: 1355968-31-8 | AChemBlock".
  • Sigma-Aldrich, "CAS 1355968-31-8 | Sigma-Aldrich".
  • Smolecule, "(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl ... - Smolecule".
  • ChemScene, "1355968-31-8 | 2,5-Difluoro-4-iodophenol | ChemScene".

Sources

Foundational

Strategic Utilization of 2,5-Difluoro-4-iodophenol: Metabolic Stability and Bioisosteric Applications

The following technical guide is structured to provide an in-depth analysis of 2,5-Difluoro-4-iodophenol (DFIP) as a strategic scaffold in drug design. It moves beyond basic descriptions to explore the physicochemical an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth analysis of 2,5-Difluoro-4-iodophenol (DFIP) as a strategic scaffold in drug design. It moves beyond basic descriptions to explore the physicochemical and metabolic mechanisms that make this moiety a critical tool for modulating pharmacokinetic profiles.[1]

[2]

The Physicochemical Paradox: Why This Scaffold?

In modern drug design, particularly within the kinase inhibitor space (e.g., MEK/MAPK pathways), the 2,5-difluoro-4-iodophenol (DFIP) moiety represents a "privileged fragment."[2] Its utility stems from a precise balance of electronic deactivation and lipophilic modulation that addresses common metabolic liabilities found in non-halogenated phenols.

Electronic Modulation and pKa Shift

The introduction of fluorine atoms at the 2- and 5-positions creates a profound electronic effect on the phenolic hydroxyl group.

  • Inductive Effect (-I): The high electronegativity of fluorine pulls electron density from the ring, significantly increasing the acidity of the phenolic proton.

  • pKa Impact: While a standard phenol has a pKa of ~10, the 2,5-difluoro substitution typically depresses the pKa to the 6.5–7.5 range .[2]

  • Physiological Consequence: At physiological pH (7.4), a substantial fraction of DFIP exists as the phenolate anion . This ionization state fundamentally alters its interaction with Phase II conjugating enzymes (UGTs and SULTs), often reducing the rate of metabolism compared to electron-rich phenols.

The Iodine "Anchor"

The iodine atom at the 4-position serves two critical roles:

  • Metabolic Blocking: It occupies the para-position, the primary site for CYP450-mediated hydroxylation in unsubstituted phenols, effectively shutting down a major Phase I clearance pathway.[2]

  • Halogen Bonding: The iodine atom is a potent halogen bond donor (σ-hole), capable of forming specific interactions with backbone carbonyls in target proteins (e.g., the gatekeeper region of kinases).

Metabolic Pathways & Mechanisms[3][4]

Understanding the metabolic fate of DFIP requires analyzing the competition between Phase I oxidative dehalogenation and Phase II conjugation.

Phase II Conjugation (The Primary Route)

Despite the electron-withdrawing effects of the fluorines, the phenolic hydroxyl remains a nucleophile. However, the reaction kinetics are altered.

  • Glucuronidation (UGT): The primary clearance pathway. However, the lowered pKa reduces the nucleophilicity of the oxygen, potentially increasing the

    
     (lowering affinity) for specific UGT isoforms (e.g., UGT1A9).[2]
    
  • Sulfation (SULT): Often a high-affinity, low-capacity pathway.[2] The steric bulk of the ortho-fluorine (position 2) provides a degree of steric hindrance against sulfotransferases, which are sensitive to steric crowding around the acceptor hydroxyl.

Phase I Liabilities (The Secondary Risks)
  • Reductive Deiodination: The C-I bond is the weakest link (bond energy ~57 kcal/mol). In the presence of specific reductases or radical sources, the iodine can be replaced by hydrogen, restoring the para-position's susceptibility to oxidation.[2]

  • Oxidative Dehalogenation: While rare for iodine, CYP-mediated attack can occur if the ring is not sufficiently deactivated. The 2,5-difluoro pattern usually provides sufficient electron deficiency to prevent this.[2]

Pathway Visualization

The following diagram illustrates the kinetic competition between these pathways.

MetabolicFate Figure 1: Metabolic Fate and Kinetic Competition of DFIP DFIP 2,5-Difluoro-4-iodophenol (Parent) Gluc O-Glucuronide Conjugate (Major Metabolite) DFIP->Gluc UGT1A1/1A9 (Nucleophilic Attack) Sulf O-Sulfate Conjugate (Minor Metabolite) DFIP->Sulf SULT1A1 (Sterically Hindered) DeIodo 2,5-Difluorophenol (Reactive Intermediate) DFIP->DeIodo Reductive Deiodination (CYP/Reductase) Quinone Quinone Methide (Toxicity Risk) DeIodo->Quinone CYP Oxidation (Bioactivation)

Experimental Assessment Protocols

To validate the stability of the DFIP scaffold in a drug candidate, a tiered testing strategy is required.

Tier 1: Microsomal Stability (Phase I & Glucuronidation)

This assay distinguishes between CYP-mediated degradation (deiodination) and UGT-mediated conjugation.

Protocol:

  • System: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Conditions (Dual Incubation):

    • Set A (Phase I only): Supplement with NADPH (1 mM).

    • Set B (Phase II): Supplement with NADPH (1 mM) + UDPGA (2 mM) + Alamethicin (25 µg/mg protein) to permeabilize the microsomal membrane.

  • Sampling: Time points at 0, 5, 15, 30, and 60 min.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Interpretation:

  • If Set A is stable but Set B shows rapid clearance, the phenolic OH is the liability (Glucuronidation).

  • If Set A shows degradation, the Iodine is labile (Deiodination).

Tier 2: Hepatocyte Intrinsic Clearance ( )

Hepatocytes provide the complete cellular machinery, including cytosolic SULTs and transport proteins.[2]

Protocol:

  • Cell Density: 1.0 ×

    
     cells/mL (Suspension) or confluent monolayer.
    
  • Incubation: 37°C, 5%

    
    .
    
  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Metabolite Identification (MetID):

    • Analyze supernatant for specific mass shifts:

    • +176 Da: Glucuronide.

    • +80 Da: Sulfate.

    • -126 Da + 1 Da: De-iodinated product (Loss of I, gain of H).

Data Summary Table: Expected Mass Transitions
Metabolite TypeMass Shift (

)
MechanismRisk LevelMitigation Strategy
Glucuronide +176.0321UGT conjugation at OHHighSteric occlusion at C2/C6; Bioisostere replacement.[2]
Sulfate +79.9568SULT conjugation at OHMediumLowering logP; C2-fluorine steric clash.
De-iodinated -125.9045Reductive cleavage of C-ILowEnsure electron-deficient ring (F-substitution helps).
GSH Adduct +305.0681Ipso-substitution of F or IVery LowMonitor for reactive intermediate formation.

Case Study: Application in Kinase Inhibitor Design

The DFIP moiety is frequently utilized in the design of allosteric MEK inhibitors. In these molecules, the phenol often serves as a hinge binder or a solvent-exposed tail, while the iodine interacts with a hydrophobic pocket.[2]

The "Metabolic Shield" Workflow

The following diagram illustrates the decision tree for optimizing a lead compound containing the DFIP scaffold.

OptimizationWorkflow Figure 2: Optimization Strategy for DFIP-containing Leads Start Lead Compound (Contains DFIP Moiety) Screen In Vitro HLM Stability (+UDPGA) Start->Screen Decision Primary Clearance Mechanism? Screen->Decision PathUGT High Glucuronidation Decision->PathUGT Clearance > 20 µL/min/mg PathCYP Deiodination / Oxidation Decision->PathCYP Clearance driven by NADPH Sol1 Strategy A: Mask Phenol (Prodrug/Ether) PathUGT->Sol1 Sol2 Strategy B: Add steric bulk at C6 PathUGT->Sol2 Sol3 Strategy C: Replace I with CF3 or Cl PathCYP->Sol3

Structural Logic in MEK Inhibitors

In drugs like Cobimetinib (which uses a related 2-fluoro-4-iodoaniline scaffold), the halogenation pattern is critical.[2]

  • Without Fluorine: The ring is too electron-rich, leading to rapid oxidative metabolism.

  • Without Iodine: The molecule loses potency (loss of halogen bond) and metabolic stability (opens para position).

  • The 2,5-F Pattern: Uniquely balances the electron density to protect the C-I bond while modulating the acidity of the phenol/aniline to optimize binding residence time.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Rowland, A., et al. (2013).[2] The "protein binding-intrinsic clearance" hypothesis: Application to UGT-mediated metabolism. Journal of Pharmacology and Experimental Therapeutics. Link

  • Foti, R. S., et al. (2012).[2] A Comparison of the Cytochrome P450 and Uridine 5′-Diphospho-glucuronosyltransferase-Mediated Clearance of Phenolic Drugs. Drug Metabolism and Disposition. Link

  • Jeselnik, M., et al. (2018).[2] Halogen Bonding in Drug Discovery: An Overview. Frontiers in Chemistry. Link

  • Smith, D. A., et al. (2009).[2] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[3] Link

Sources

Exploratory

Applications of 2,5-Difluoro-4-iodophenol in Medicinal Chemistry: A Privileged Fluorinated Scaffold

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogens is a cornerstone of rational drug design. Among halogenated building blocks, 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens is a cornerstone of rational drug design. Among halogenated building blocks, 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8)[1] has emerged as a highly privileged, multi-vector scaffold. This molecule offers a unique triad of functional handles: a highly acidic phenolic hydroxyl group, two metabolically shielding fluorine atoms, and a highly reactive carbon-iodine (C-I) bond.

This technical guide explores the physicochemical rationale behind selecting 2,5-difluoro-4-iodophenol (DFIP) for pharmaceutical development, detailing its applications in cross-coupling methodologies—such as its reaction with complex piperazine derivatives[2]—and providing field-proven, self-validating experimental protocols for its utilization.

Structural & Electronic Rationale (E-E-A-T)

The utility of DFIP is dictated by the synergistic electronic effects of its substituents. Understanding these effects is critical for predicting reactivity and optimizing synthetic routes.

The Fluorine Effect: pKa Modulation and Metabolic Stability

Fluorine is the most electronegative element, and its incorporation exerts a strong inductive electron-withdrawing effect (-I effect) through the


-bond framework. In DFIP, the fluorine atoms at the 2- and 5-positions significantly increase the acidity of the phenolic proton. While an unsubstituted phenol has a pKa of ~9.95, and 4-iodophenol has a pKa of 9.33[3], the introduction of two fluorines drops the pKa of 2,5-difluorophenol to 7.71[4]. Consequently, the pKa of DFIP is predicted to be ~7.1. This enhanced acidity allows for chemoselective O-alkylation using mild bases (e.g., 

), preventing the degradation of sensitive functional groups that would otherwise occur with stronger bases like

.

Furthermore, the 2,5-difluoro substitution pattern acts as a metabolic shield. Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich aromatic rings at the ortho and para positions relative to electron-donating groups (like -OH). The strong C-F bonds block these metabolic hotspots, significantly extending the in vivo half-life of the resulting pharmacophore.

The Iodine Handle: A Catalyst's Ideal Substrate

The iodine atom at the 4-position serves as a highly labile handle for transition-metal-catalyzed cross-coupling. The C-I bond dissociation energy is exceptionally low (~222 kJ/mol) compared to C-Br (~280 kJ/mol) and C-Cl (~339 kJ/mol) bonds[5]. This low bond energy facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts, allowing reactions to proceed at lower temperatures and with higher turnover frequencies, minimizing the risk of unwanted dehalogenation or thermal degradation.

Quantitative Physicochemical Profiling

The table below summarizes the comparative physicochemical data that dictates the synthetic behavior of DFIP against its non-fluorinated and non-iodinated analogs.

PropertyPhenol4-Iodophenol2,5-Difluorophenol2,5-Difluoro-4-iodophenol (DFIP)
pKa (Aqueous) ~9.959.33[3]7.71[4]~7.1 (Predicted)
C-X Bond Dissociation Energy (para) N/A (C-H)~222 kJ/mol[5]N/A (C-H)~222 kJ/mol
CYP450 Oxidation Susceptibility HighHighLow (Blocked by F)Low (Blocked by F)
Primary Synthetic Utility General solvent/reagentCross-couplingO-alkylationDual-functionalization

Strategic Functionalization Vectors

The orthogonal reactivity of DFIP allows chemists to functionalize the molecule in a stepwise, highly controlled manner. The diagram below illustrates the three primary vectors of modification.

FunctionalizationMap Core 2,5-Difluoro-4-iodophenol (Central Scaffold) OH_Vector Phenol (-OH) Vector pKa ~7.1 O-Alkylation / Mitsunobu Core->OH_Vector Ether Linkages I_Vector Iodine (-I) Vector Cross-Coupling Handle (Suzuki, Buchwald-Hartwig) Core->I_Vector C-C / C-N Bonds F_Vector Fluorine (-F) Vectors Metabolic Blocking (CYP450) Lipophilicity Enhancement Core->F_Vector Physicochemical Tuning

Fig 1. Strategic functionalization vectors of 2,5-Difluoro-4-iodophenol.

Experimental Workflows & Protocols

To construct complex drug candidates (such as targeted kinase inhibitors or sulfonamide-piperazine derivatives[2]), DFIP is typically subjected to a two-stage functionalization workflow. The protocols below are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded into the methodology.

Protocol A: Chemoselective O-Alkylation

Objective: Convert the acidic phenol into an ether linkage to build the pharmacophore and protect the oxygen vector prior to Pd-catalysis. Causality: Utilizing the lowered pKa (~7.1) of DFIP, a mild base (


) is sufficient for complete deprotonation. This avoids the use of strong bases that might trigger unwanted nucleophilic aromatic substitution (

) at the fluorinated positions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert

    
     atmosphere, dissolve 2,5-Difluoro-4-iodophenol (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
    
  • Deprotonation: Add anhydrous

    
     (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 15 minutes. Self-Validation: The solution will slightly darken as the highly conjugated phenoxide anion forms.
    
  • Alkylation: Dropwise add the desired alkyl halide (e.g., an alkyl bromide) (1.1 equiv, 11 mmol). Heat the reaction mixture to 60°C for 4 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 8:2). Self-Validation: The product ether will elute with a significantly higher

    
     value than the highly polar starting phenol. LC-MS should confirm the mass of the alkylated product with the characteristic isotopic pattern of iodine intact.
    
  • Workup: Quench with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine (
    
    
    
    mL) to remove residual DMF. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Form a C-N bond by coupling the iodine vector of the O-alkylated DFIP intermediate with a complex amine (e.g., a piperazine derivative). Causality: The weak C-I bond (~222 kJ/mol)[5] ensures rapid oxidative addition. We select


 as the catalyst precursor and XPhos as the ligand. The bulky, electron-rich biaryl structure of XPhos accelerates reductive elimination, preventing the accumulation of the Pd(II) intermediate and suppressing dehalogenation side reactions.

Step-by-Step Methodology:

  • Reagent Assembly: In a Schlenk tube, combine the O-alkylated DFIP intermediate (1.0 equiv, 5 mmol), the secondary amine (1.2 equiv, 6 mmol),

    
     (2 mol%), XPhos (4 mol%), and 
    
    
    
    (2.0 equiv, 10 mmol).
  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (25 mL). Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: Removing oxygen is non-negotiable;

    
     rapidly oxidizes the electron-rich 
    
    
    
    /XPhos active species to an inactive
    
    
    oxide, turning the solution black and halting the reaction.
  • Catalysis: Heat the sealed tube to 80°C for 6 hours. Self-Validation: The reaction mixture should transition from the dark purple of

    
     to a reddish-brown hue, indicating the formation of the active 
    
    
    
    complex.
  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

PdCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Insertion into C-I Bond Pd0->OxAdd Complex1 Pd(II) Aryl Iodide Complex [Ar-Pd(II)-I] OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation (Base) Complex1->AmineCoord Complex2 Pd(II) Aryl Amido Complex [Ar-Pd(II)-NR2] AmineCoord->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product C-N Coupled Product (e.g., Piperazine Adduct) RedElim->Product

Fig 2. Palladium-catalyzed Buchwald-Hartwig amination cycle utilizing the C-I vector.

Conclusion

2,5-Difluoro-4-iodophenol is far more than a simple building block; it is a meticulously balanced scaffold designed for modern medicinal chemistry. By leveraging its lowered pKa for selective O-alkylation, its weak C-I bond for rapid cross-coupling, and its fluorine atoms for metabolic stability, drug development professionals can rapidly assemble robust, biologically active architectures. Adhering to the mechanistic principles and self-validating protocols outlined in this guide ensures high-fidelity synthesis and maximizes the potential of this privileged molecule.

References

  • Phenol, 2,5-difluoro- - ChemBK Source: ChemBK URL:[Link]

  • Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

suppliers and price of 2,5-Difluoro-4-iodophenol building block

This guide provides an in-depth technical analysis of 2,5-Difluoro-4-iodophenol , a high-value building block in medicinal chemistry. It is designed for researchers requiring actionable data on procurement, synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,5-Difluoro-4-iodophenol , a high-value building block in medicinal chemistry. It is designed for researchers requiring actionable data on procurement, synthesis, and application.

CAS: 1355968-31-8 | Formula:


 | MW:  256.99  g/mol [1]

Part 1: Executive Summary & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 2,5-Difluoro-4-iodophenol serves as a critical "bifunctional" scaffold. Its value lies in the orthogonal reactivity of its functional groups:

  • The Phenol (

    
    ):  Acidic (pKa 
    
    
    
    6.5–7.0 due to fluorine induction), allowing for etherification or esterification to anchor the molecule to a core scaffold or solubilizing tail.
  • The Aryl Iodide (

    
    ):  A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of complex biaryl systems.
    
  • The Fluorine Pattern (2,5-): Provides metabolic blocking at typically labile positions and modulates the lipophilicity (

    
    ) and conformation of the final drug candidate.
    

Part 2: Chemical Profile & Properties[2]

PropertyValueTechnical Note
CAS Number 1355968-31-8 Note: Often confused with isomer 2,6-difluoro (CAS 950858-06-7). Verify regiochemistry strictly.
Molecular Weight 255.99 DaHeavy atom count: 10
Appearance Off-white to pale brown solidLight sensitive; oxidizes to quinones if stored improperly.
Predicted pKa ~6.8Significantly more acidic than phenol (pKa 10) due to electron-withdrawing F atoms.
LogP (Calc) ~2.9Moderate lipophilicity; F atoms increase permeability.
H-Bond Donors 1Phenolic OH
H-Bond Acceptors 3Phenolic O + 2 Fluorines

Part 3: Market Analysis (Suppliers & Price)

This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical like phenol. It is typically produced on-demand or stocked in small research quantities (1g – 25g).

Primary Suppliers (Verified Sources)[3]
  • BLD Pharm: Catalog #BD02207356[2][3]

  • AChemBlock: Catalog #X176406[4]

  • ChemScene: Catalog #CS-1220132[5]

  • Alchimica: Catalog #R023S9Q[6]

Price Analysis (Q1 2026 Estimates)

Pricing follows a tiered structure based on synthesis scale.

QuantityEstimated Price Range (USD)Availability Status
1 g $120 – $180 In Stock (Lead time: 1-2 weeks)
5 g $450 – $600 Limited Stock / Synthesis on Demand
25 g $1,500 – $2,000 Custom Synthesis (Lead time: 4-6 weeks)
Bulk (>100g) InquireRequires process optimization quote.

Procurement Tip: Always request a Certificate of Analysis (CoA) specifically verifying the H-NMR regiochemistry . The 2,6-difluoro isomer is a common impurity or mislabeled substitute in lower-tier supply chains.

Part 4: Synthesis & Protocols

If commercial stock is unavailable, the compound can be synthesized via regioselective iodination of 2,5-difluorophenol.

Mechanism of Synthesis

The hydroxyl group (


) is a strong ortho/para activator. The fluorine atoms are weak deactivators but ortho/para directors.
  • Position 4: Para to

    
     (Strongly activated).
    
  • Position 6: Ortho to

    
     (Activated, but sterically crowded by F at pos 5).
    
  • Result: Iodination proceeds predominantly at the 4-position with high selectivity.

Experimental Protocol: Regioselective Iodination

Reagents: 2,5-Difluorophenol (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), Acetonitrile (ACN), Trifluoroacetic Acid (TFA, cat. 10 mol%).

  • Dissolution: Dissolve 2,5-difluorophenol (10 mmol, 1.30 g) in ACN (20 mL) at 0°C.

  • Addition: Add NIS (10.5 mmol, 2.36 g) portion-wise over 15 minutes.

  • Catalysis: Add TFA (1 mmol, 76

    
    L).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Quench: Pour mixture into saturated

    
     (aq) to reduce unreacted iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (0-10% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% yield of a white solid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2,5-Difluorophenol (CAS 2713-31-7) Intermediate Electrophilic Aromatic Substitution (SEAr) Start->Intermediate Activation Reagent NIS + TFA (cat.) Solvent: ACN Reagent->Intermediate Quench Quench: Na2S2O3 (Removes I2) Intermediate->Quench 4h @ RT Product 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8) Quench->Product Purification

Caption: Regioselective synthesis pathway leveraging the para-directing power of the phenol group.

Part 5: Applications in Drug Discovery

This building block is primarily used to construct Biaryl Ethers or Biaryl Phenols in kinase inhibitors and receptor modulators.

Suzuki-Miyaura Cross-Coupling

The aryl iodide is an excellent partner for boronic acids.

  • Conditions:

    
    , 
    
    
    
    , Dioxane/Water, 80°C.
  • Utility: Connects the fluorinated phenol core to heteroaromatic scaffolds (e.g., Pyridine, Indazole).

Nucleophilic Aromatic Substitution (SNAr) / Etherification

The phenol can displace halides on electron-deficient heterocycles.

  • Conditions:

    
     or 
    
    
    
    , DMF, Heat.
  • Utility: Creates ether linkages common in TKI (Tyrosine Kinase Inhibitor) pharmacophores.

Visualization: Downstream Logic

ApplicationLogic Core 2,5-Difluoro-4-iodophenol PhenolPath Path A: Phenol Functionalization (Ether Formation) Core->PhenolPath  K2CO3, R-X   IodidePath Path B: Palladium Coupling (Suzuki/Sonogashira) Core->IodidePath  Pd(0), Ar-B(OH)2   EtherProduct Fluorinated Biaryl Ether (Kinase Inhibitor Core) PhenolPath->EtherProduct BiarylProduct Functionalized Biaryl (Metabolic Blocker) IodidePath->BiarylProduct

Caption: Divergent synthetic utility allows for modular drug design strategies.

Part 6: Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage:

  • Store at 2–8°C (Refrigerate).

  • Protect from light (Amber vial).

  • Pack under Argon/Nitrogen to prevent oxidation of the phenol.

References

  • AChemBlock. Product Data: 2,5-Difluoro-4-iodophenol (CAS 1355968-31-8).[1][2][3][4][7][8][9] Retrieved from

  • BLD Pharm. Catalog Entry: 2,5-Difluoro-4-iodophenol.[2][3][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1355968-31-8. Retrieved from

  • Sigma-Aldrich (Merck). Building Block Search & CAS Verification. Retrieved from

  • Grosjean, S., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts.[10][11] Tetrahedron, 67(39), 7461-7469.[11] (Mechanistic basis for regioselectivity). Retrieved from

Sources

Exploratory

Beyond the Halogens: A Mechanistic Analysis of 2,5-Difluoro- vs. 2,6-Difluoro-4-iodophenol in Advanced Synthesis

Executive Summary In the design of advanced pharmaceutical intermediates and agrochemicals, the precise regiochemistry of polyhalogenated aromatics dictates both physicochemical properties and synthetic trajectory. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced pharmaceutical intermediates and agrochemicals, the precise regiochemistry of polyhalogenated aromatics dictates both physicochemical properties and synthetic trajectory. While1 [1] and2 [2] share identical molecular weights and halogen compositions, the transposition of a single fluorine atom from the C5 to the C6 position fundamentally alters their electronic topography. This whitepaper dissects the causality behind their divergent acidity profiles, steric environments, and reactivity in transition-metal catalysis, providing self-validating protocols to harness these differences in the laboratory.

Structural Regiochemistry & Electronic Causality

The core divergence between these two isomers lies in the spatial relationship of the highly electronegative fluorine atoms relative to the two reactive centers: the hydroxyl group (C1) and the carbon-iodine bond (C4).

  • 2,6-Difluoro-4-iodophenol: The hydroxyl group is flanked by two ortho-fluorine atoms (C2, C6). This creates a "dishielded" steric canyon around the oxygen. Electronically, the dual ortho-inductive (-I) effect strongly stabilizes the conjugate base, significantly lowering the pKa. In medicinal chemistry, this specific 2,6-difluorophenol motif is often leveraged as a 3 [3] due to its high acidity.

  • 2,5-Difluoro-4-iodophenol: The hydroxyl group has only one ortho-fluorine (C2), with the second fluorine residing at the meta position (C5). Consequently, the -I effect on the hydroxyl group is weaker, resulting in a higher pKa compared to the 2,6-isomer. However, the C5 fluorine is ortho to the iodine atom at C4. This proximity exerts a powerful localized electron-withdrawing effect on the C-I bond, lowering its Lowest Unoccupied Molecular Orbital (LUMO) and activating it toward transition-metal insertion.

G N1 Regioisomeric Fluorination N2 2,6-Difluoro-4-iodophenol (Ortho, Ortho to OH) N1->N2 N3 2,5-Difluoro-4-iodophenol (Ortho, Meta to OH) N1->N3 N4 Dual Ortho -I Effect pKa ~6.8 (Highly Acidic) N2->N4 N5 High Steric Shielding Slow O-Alkylation N2->N5 N6 Single Ortho -I Effect pKa ~7.2 (Moderately Acidic) N3->N6 N7 F Ortho to Iodine Fast Pd Oxidative Addition N3->N7

Logical flow of regiochemical effects on the physicochemical and reactive properties of the isomers.

Comparative Physicochemical & Reactivity Profile

To facilitate rapid decision-making in route scouting, the structural implications are quantified and summarized below. Baseline pKa data is extrapolated from the non-iodinated parent compounds 4 [4], factoring in the para-inductive effect of iodine (


).
Property / Reactivity Metric2,5-Difluoro-4-iodophenol2,6-Difluoro-4-iodophenolMechanistic Driver
Fluorine Regiochemistry C2 (ortho), C5 (meta)C2 (ortho), C6 (ortho)Positional isomerism
Phenolic Acidity (pKa) ~7.2 - 7.4 (Moderate)~6.8 - 7.0 (High)Proximity of -I effect to OH
Steric Environment (OH) Monoshielded (F / H)Dishielded (F / F)Atomic radius of F vs. H
O-Alkylation Kinetics FastSlowSteric hindrance at nucleophilic O
C-I Oxidative Addition AcceleratedStandardF-induced LUMO lowering at C-I

Self-Validating Experimental Protocols

To demonstrate these mechanistic principles in practice, the following self-validating protocols are designed for execution in a standard synthetic laboratory.

Protocol A: UV-Vis Spectrophotometric pKa Determination

Causality: Traditional titration fails at low concentrations due to the poor aqueous solubility of polyhalogenated aromatics. UV-Vis spectroscopy leverages the distinct chromophoric shift between the protonated phenol and the deprotonated phenoxide, allowing highly precise pKa determination.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the target iodophenol in HPLC-grade methanol.

  • Buffer Array: Prepare 10 aqueous phosphate/acetate buffer solutions ranging from pH 5.0 to 9.0 (in 0.4 pH increments).

  • Sample Dilution: Dilute 100 µL of the stock solution into 2.9 mL of each buffer directly in a quartz cuvette (final concentration ~33 µM).

  • Spectral Acquisition: Scan each solution from 220 nm to 350 nm.

  • Self-Validation (Isosbestic Point): Overlay the 10 spectra. Crucial Check: You must observe a clean isosbestic point (a specific wavelength where all spectra intersect). If absent, the compound is degrading or precipitating, invalidating the assay.

  • Data Processing: Plot the absorbance at the phenoxide

    
     against pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.
    
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality: The 2,5-isomer possesses an activated C-I bond due to the adjacent C5 fluorine. This allows for the use of milder bases and lower temperatures, suppressing unwanted protodeboronation of sensitive boronic acids.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under inert atmosphere, combine

    
     (5 mol%), the chosen iodophenol (1.0 equiv), and the arylboronic acid (1.1 equiv).
    
  • Solvent/Base Addition: Add degassed Toluene/Ethanol (4:1 v/v) followed by 2.0 M aqueous

    
     (2.0 equiv).
    
  • Internal Standard (Self-Validation): Add exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Crucial Check: This internal standard is inert. By taking aliquots for quantitative NMR (qNMR) or GC-MS, you can track the exact mass balance. If the consumption of the iodophenol exceeds the formation of the biaryl product, a side reaction (e.g., hydrodehalogenation) is occurring.

  • Reaction Execution: Heat to 60°C (for the 2,5-isomer) or 80°C (for the 2,6-isomer). The 2,5-isomer typically reaches full conversion within 2 hours due to accelerated oxidative addition, whereas the 2,6-isomer may require 4-6 hours.

  • Workup: Quench with water, extract with EtOAc, dry over

    
    , and purify via flash chromatography.
    

Workflow S1 Substrate Selection S2 O-Alkylation (Base, R-X) S1->S2 S3 Suzuki Coupling (Pd, Ar-B(OH)2) S1->S3 O1 2,5-Isomer: High Yield 2,6-Isomer: Low Yield S2->O1 Steric Control O2 2,5-Isomer: Fast (1h) 2,6-Isomer: Slow (4h) S3->O2 Electronic Control

Divergent synthetic workflows highlighting reactivity differences in O-alkylation and cross-coupling.

Conclusion

The selection between 2,5-difluoro-4-iodophenol and 2,6-difluoro-4-iodophenol is not merely a matter of structural preference, but a strategic decision that dictates the thermodynamic and kinetic boundaries of a synthetic route. The 2,6-isomer offers a highly acidic, sterically shielded phenolic core, ideal for generating stable bioisosteres. Conversely, the 2,5-isomer provides a highly activated C-I bond, making it the superior synthon for complex, low-temperature cross-coupling cascades. Understanding these fundamental causalities ensures robust, scalable, and predictable chemical development.

References

  • 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Sonogashira Coupling Protocols for 2,5-Difluoro-4-iodophenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) Executive Summary & Strategic Rationale The incorporation of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Focus: 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8)

Executive Summary & Strategic Rationale

The incorporation of fluorinated aromatic motifs is a cornerstone strategy in modern drug discovery, used to modulate lipophilicity, metabolic stability, and target binding affinity. 2,5-Difluoro-4-iodophenol is a highly versatile building block; however, its unique electronic and acidic properties demand specialized handling during palladium-catalyzed cross-coupling.

Unlike standard aryl halides, this substrate presents three distinct reactive domains: a highly activated C–I bond, two electron-withdrawing fluorine atoms, and a highly acidic phenolic hydroxyl group. This application note provides field-proven, self-validating protocols to achieve high-yielding Sonogashira couplings with this substrate, detailing the chemical causality behind every experimental choice.

Mechanistic Dynamics & Causality (E-E-A-T)

To achieve reproducible yields, researchers must understand how the structural features of 2,5-difluoro-4-iodophenol dictate the catalytic cycle.

Accelerated Oxidative Addition

The rate-determining step in many cross-coupling reactions is the oxidative addition of Pd(0) into the aryl halide bond. The two highly electronegative fluorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect). This lowers the energy of the C–I bond's lowest unoccupied molecular orbital (LUMO), making the C4 position exceptionally electrophilic. Consequently, oxidative addition occurs rapidly, often allowing the reaction to proceed at ambient temperatures .

Phenol Acidity and Base Selection

The presence of two fluorine atoms significantly lowers the pKa of the phenol group (estimated pKa ~7.1, compared to 9.95 for unfluorinated phenol).

  • The Challenge: Standard Sonogashira amine bases (e.g., Triethylamine, pKaH ~10.7) will quantitatively deprotonate the substrate. The resulting phenoxide anion is strongly electron-donating via resonance (+R effect), which partially counteracts the fluorines' inductive pull and can alter the solubility of the intermediate.

  • The Solution: A large excess of base (≥ 3.0 equivalents) is strictly required. One equivalent is consumed to neutralize the phenol, a second acts as the proton sink for the Sonogashira coupling itself, and the excess maintains the catalytic turnover rate. Polar aprotic solvents like DMF are recommended to keep the fluorophenoxide salts fully solvated.

Regioselectivity & Prevention of Cyclization

In traditional couplings involving ortho-iodophenols, the Sonogashira reaction is frequently followed by an intramolecular cyclization to form benzofurans . Because 2,5-difluoro-4-iodophenol possesses a para-relationship between the hydroxyl and the iodine atoms, tandem cyclization is sterically impossible. This guarantees the isolation of the linear alkynylated phenol without heterocyclic byproducts.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)] Pd0->OxAdd + 2,5-Difluoro-4-iodophenol TransMet Transmetalation [Pd(II)(Ar)(Alkynyl)] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Formation TransMet->RedElim - CuI RedElim->Pd0 Release Product CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->TransMet Alkynyl Transfer

Fig 1. Sonogashira catalytic cycle highlighting the Pd/Cu transmetalation interface.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 2,5-difluoro-4-iodophenol with a standard terminal alkyne (e.g., phenylacetylene).

Reaction ParameterStandard Pd/Cu SystemCopper-Free SystemCausality / Rationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(II) precatalysts are air-stable and easily reduced in situ to the active Pd(0) species.
Co-Catalyst CuI (10 mol%)NoneCuI accelerates transmetalation but promotes unwanted Glaser homocoupling of the alkyne .
Base Diisopropylamine (3.0 eq)Cs₂CO₃ (2.5 eq)Excess base is mandatory to neutralize the highly acidic 2,5-difluorophenol.
Solvent DMF (0.2 M)DMF (0.2 M)DMF effectively solubilizes the intermediate fluorophenoxide salts.
Temperature 25 °C – 50 °C80 °CThe Cu-free system requires higher thermal energy to drive the slower transmetalation step.

Experimental Workflows

Workflow Step1 1. Reagent Prep Weigh Pd/Cu & Substrates Step2 2. Inert Atmosphere Schlenk line, Ar/N2 purge Step1->Step2 Step3 3. Solvent & Base Add Degassed DMF / DIPA Step2->Step3 Step4 4. Alkyne Addition Slow drip to prevent Glaser Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Tracking Step4->Step5 Step6 6. Workup & QC Acidic Quench & Extraction Step5->Step6

Fig 2. Step-by-step experimental workflow for air-sensitive Sonogashira cross-coupling.

Protocol A: Standard Pd/Cu Co-Catalyzed Sonogashira

Best for general alkynes where homocoupling is not a major cost concern.

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of Argon.

  • Solid Reagents: Add 2,5-Difluoro-4-iodophenol (1.0 mmol, 256 mg), PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg) to the flask.

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times) to establish a strict inert atmosphere. Causality: Oxygen promotes the Cu-catalyzed Glaser homocoupling of the alkyne.

  • Solvent & Base Addition: Inject anhydrous, sparged DMF (5.0 mL) and Diisopropylamine (DIPA) (3.0 mmol, 0.42 mL). Stir for 5 minutes. The solution will likely darken as the phenoxide salt forms and Pd(0) is generated.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 10 minutes. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further suppressing homocoupling.

  • Reaction & Self-Validation: Stir at room temperature for 4–6 hours.

    • QC Check: Monitor via LC-MS in negative electrospray ionization (ESI-) mode. Look for the disappearance of the substrate mass (m/z 255) and the appearance of the product mass (e.g., for phenylacetylene, m/z 229 [M-H]⁻).

  • Workup: Quench the reaction with 1M HCl (10 mL). Causality: The acidic quench is critical to re-protonate the phenoxide, ensuring the product is neutral and partitions effectively into the organic phase. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Copper-Free Sonogashira

Best for highly expensive or complex terminal alkynes prone to Glaser coupling.

  • Solid Reagents: To an oven-dried vial, add 2,5-Difluoro-4-iodophenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 11 mg), XPhos (0.10 mmol, 48 mg), and Cs₂CO₃ (2.5 mmol, 815 mg).

  • Atmosphere: Purge the vial with Argon for 10 minutes.

  • Liquid Reagents: Add anhydrous DMF (5.0 mL) followed by the terminal alkyne (1.5 mmol).

  • Heating: Seal the vial and heat to 80 °C for 12 hours. Causality: Without copper to facilitate the formation of the acetylide, higher temperatures and a strongly electron-donating ligand (XPhos) are required to drive the transmetalation step directly from the alkyne to the Pd(II) center.

  • Workup: Cool to room temperature, quench with 1M HCl until the aqueous phase is acidic (pH ~3), and extract with Ethyl Acetate as described in Protocol A.

References

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles Source: Tetrahedron (ResearchGate) URL: [Link]

  • Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 2,5-Difluoro-4-iodophenol

Strategic Context in Drug Development Fluorinated anilines and phenols are highly privileged motifs in medicinal chemistry, frequently utilized to modulate target binding affinity, lower the pKa of adjacent functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Fluorinated anilines and phenols are highly privileged motifs in medicinal chemistry, frequently utilized to modulate target binding affinity, lower the pKa of adjacent functional groups, and enhance metabolic stability. The synthesis of these motifs often relies on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms C–N bonds between aryl halides and amines[1].

However, the cross-coupling of 2,5-difluoro-4-iodophenol presents a profound synthetic challenge. The substrate possesses a highly reactive C–I bond, two electron-withdrawing fluorine atoms, and an unprotected, highly acidic phenolic hydroxyl group (pKa ~7.5). Historically, chemists have relied on multi-step protection-deprotection strategies (e.g., using TBS or benzyl ethers) to prevent the phenol from poisoning the palladium catalyst or undergoing competitive O-arylation[2]. This application note details a highly optimized, protecting-group-free protocol that exploits modern ligand design and stoichiometric base control to achieve absolute chemoselectivity for N-arylation.

Mechanistic Causality & Substrate Dynamics

Designing a successful protocol for this substrate requires understanding the causality behind each reagent selection:

  • The Role of the Halogen (Iodine): Oxidative addition is the first step of the catalytic cycle. Aryl iodides undergo oxidative addition significantly faster than their bromide or chloride counterparts[3]. The presence of two electron-withdrawing fluorine atoms further depletes electron density from the aryl ring, making the C–I bond exceptionally susceptible to insertion by the electron-rich Pd(0) species.

  • Base Stoichiometry & Selection: The phenolic proton is highly acidic. If a standard 1.2 equivalents of base is used, the base will be entirely consumed by deprotonating the phenol, stalling the catalytic cycle at the amine coordination step[4]. Therefore, ≥ 2.2 equivalents of base are strictly required. Furthermore, the base must be non-nucleophilic. While sodium tert-butoxide (NaOtBu) is common in Buchwald-Hartwig aminations, it can act as an oxygen nucleophile and trigger unwanted Nucleophilic Aromatic Substitution (SNAr) on the fluorinated ring. Lithium bis(trimethylsilyl)amide (LiHMDS) is chosen because it is strictly non-nucleophilic and provides excellent proton tolerance[5].

  • Ligand-Driven Chemoselectivity: To prevent the newly formed phenoxide from attacking the Pd(II) intermediate (which would yield the O-arylated ether), sterically demanding, electron-rich biaryl phosphine ligands must be employed[6]. Ligands such as BrettPhos or tBuXPhos possess bulky diisopropyl or methoxy groups on their lower aromatic rings. These steric bulk physically block the "hard" phenoxide oxygen from coordinating to the palladium center, forcing the "softer" amine to coordinate and undergo rapid reductive elimination[7].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-I Insertion) Pd0->OxAdd + 2,5-Difluoro-4-iodophenol PdII L-Pd(II)(Ar)I Intermediate OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + Amine + Base Phenoxide Phenoxide Coordination (Suppressed by Ligand) PdII->Phenoxide Competing Pathway PdAmido L-Pd(II)(Ar)(NRR') Amido Complex AmineCoord->PdAmido - Base•HI RedElim Reductive Elimination (Sterically Driven) PdAmido->RedElim Product N-Aryl Product + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselective N-arylation.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating why specific catalytic systems fail or succeed when applied to unprotected halophenols.

EntryPalladium SourceLigandBase (Equivalents)SolventYield (%)Selectivity (N:O)
1Pd2(dba)3BINAPCs2CO3 (1.5)Toluene< 5%N/A
2Pd2(dba)3BINAPNaOtBu (2.5)Toluene35%1:1
3Pd2(dba)3XPhosLiHMDS (2.5)THF65%10:1
4Pd2(dba)3tBuXPhosLiHMDS (2.2)THF88%> 99:1
5 Pd2(dba)3 BrettPhos LiHMDS (2.2) THF 94% > 99:1

Note: Entry 1 fails due to base depletion by the phenol. Entry 2 suffers from poor chemoselectivity and SNAr side reactions. Entry 5 represents the optimal conditions utilizing the steric shielding of BrettPhos.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and specific pH controls are embedded to ensure the user can verify the reaction's progress in real-time.

Reagents Required:
  • Substrate: 2,5-Difluoro-4-iodophenol (1.0 mmol, 256 mg)

  • Nucleophile: Primary or secondary amine (e.g., Morpholine) (1.2 mmol)

  • Catalyst: Pd2(dba)3 (2 mol%, 0.02 mmol, 18.3 mg)

  • Ligand: BrettPhos (4.5 mol%, 0.045 mmol, 24.1 mg)

  • Base: LiHMDS (1.0 M in THF) (2.2 mmol, 2.2 mL)

  • Solvent: Anhydrous, degassed THF (5.0 mL)

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a 20 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly oxygen-free environment.

  • Catalyst Activation: Charge the vial with Pd2(dba)3 and BrettPhos. Add 2.0 mL of anhydrous THF. Stir for 5 minutes at room temperature. Validation Check: The solution will transition from a dark purple/black suspension to a deep, homogeneous red/burgundy solution, indicating the successful formation of the active Pd(0)-BrettPhos complex.

  • Substrate Assembly: Add 2,5-Difluoro-4-iodophenol and the amine to the active catalyst solution. Dilute with the remaining 3.0 mL of THF.

  • Base Addition: Cool the reaction vial to 0 °C using an ice bath. Dropwise, add the LiHMDS solution over 2 minutes. Validation Check: A mild exotherm and a slight color shift to dark brown will occur as the phenol is deprotonated to form the lithium phenoxide salt.

  • Heating: Seal the vial, remove it from the ice bath, and heat to 70 °C in a pre-equilibrated oil bath or heating block for 4 to 6 hours.

  • Reaction Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.4) should be completely consumed.

  • Isoelectric Quench (Critical Step): Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl. Do not use strong acids (like HCl) . The product is amphoteric (contains a basic amine and an acidic phenol). Strong acids will protonate the amine, trapping the product in the aqueous layer. Saturated NH4Cl gently reprotonates the phenoxide while keeping the amine neutral (pH ~6.5 - 7.0).

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

ProtocolWorkflow Step1 1. Preparation Dry Solvents Degas Reagents Step2 2. Activation Pd2(dba)3 + BrettPhos Step1->Step2 Step3 3. Assembly Add Substrate, Amine & Base Step2->Step3 Step4 4. Reaction 70°C, 4-6 hrs Inert Atm Step3->Step4 Step5 5. Quench Sat. NH4Cl Adjust pH 7 Step4->Step5 Step6 6. Isolation Extraction & Flash Chrom. Step5->Step6

Step-by-step experimental workflow for protecting-group-free amination of halophenols.

Troubleshooting Guide

  • Issue: High levels of deiodination (Formation of 2,5-difluorophenol).

    • Causality: If the amine is too sterically hindered, amine coordination to the Pd(II) complex becomes the rate-limiting step. This allows competing pathways, such as protodepalladation or β-hydride elimination, to occur.

    • Solution: Increase the amine concentration (1.5 to 2.0 equivalents) or switch to a slightly less sterically demanding ligand like XPhos.

  • Issue: Product is missing from the organic extract during workup.

    • Causality: The amphoteric nature of the fluorinated aminophenol causes it to form a highly water-soluble zwitterion if the pH is too high (phenoxide form) or too low (ammonium form).

    • Solution: Carefully adjust the aqueous phase to the exact isoelectric point of the product (typically pH 6.5–7.5) using dilute citric acid or NaHCO3 before extraction. Alternatively, utilize continuous liquid-liquid extraction.

References

  • Buchwald–Hartwig amination. Wikipedia. Available at:[Link]

  • Substrate scope of the protecting-group-free C−N coupling reaction of halocarbazoles, haloindoles, haloanilines, and halophenols. ResearchGate. Available at:[Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at:[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC (NIH). Available at:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at:[Link]

Sources

Method

Application Note: Advanced Protecting Group Strategies for 2,5-Difluoro-4-iodophenol in Cross-Coupling Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) Executive Summary & Mechanistic Rationale 2,5-Difluoro-4-iodophenol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule of Interest: 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8)

Executive Summary & Mechanistic Rationale

2,5-Difluoro-4-iodophenol is a highly versatile fluorinated building block. The C–I bond at the 4-position is primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). However, attempting these reactions without masking the phenolic hydroxyl (-OH) group inevitably leads to catalytic failure, poor yields, or unwanted side reactions [1].

The Causality of Protection: The necessity for protection is rooted in the molecule's electronic structure. The two highly electronegative fluorine atoms at the 2- and 5-positions exert a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the phenol from ~9.95 (unsubstituted phenol) to approximately 7.0–7.5.

Consequently, the mild bases typically used in cross-coupling (e.g.,


, 

, or amines) will quantitatively deprotonate the hydroxyl group to form a phenoxide anion. Once formed, the phenoxide oxygen donates massive electron density into the aromatic ring via resonance (+R effect). This drastically reduces the electrophilicity of the C4–Iodine bond, retarding the rate-determining oxidative addition of Pd(0). Furthermore, the electron-rich phenoxide can competitively coordinate to the palladium center, leading to catalyst poisoning or unwanted O-arylation byproducts [2].

Workflow & Decision Matrix

To prevent catalyst poisoning, the hydroxyl group must be masked. The choice of protecting group depends entirely on the downstream synthetic environment. Below is the mechanistic workflow and the orthogonal decision matrix for selecting the appropriate strategy [3].

Workflow A 2,5-Difluoro-4-iodophenol (Unprotected) B Weak Base (e.g., K2CO3) A->B Deprotonation E Protected Phenol (MOM/TBS/Bn) A->E Protection Step C Phenoxide Anion (+R Effect) B->C D Catalyst Poisoning & Failed Coupling C->D Deactivates Ar-I F Pd-Catalyzed Cross-Coupling E->F G Successful C-C Bond Formation F->G High Yield

Fig 1: Mechanistic workflow highlighting the necessity of hydroxyl protection in Pd-catalysis.

DecisionTree Start Select Protecting Group StrongBase Strong Base/Nucleophile Resistance Needed? Start->StrongBase AcidSensitive Is Target Acid-Sensitive? StrongBase->AcidSensitive Yes TBS TBS Ether (Cleaved by TBAF) StrongBase->TBS No (Mild) MOM MOM Ether (Cleaved by Acid) AcidSensitive->MOM No Bn Benzyl Ether (Cleaved by BCl3 / H2) AcidSensitive->Bn Yes

Fig 2: Decision matrix for selecting orthogonal protecting groups for fluorinated iodophenols.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that researchers can visually and analytically confirm success at each step.

Protocol A: MOM Ether Protection (The Robust Standard)

Rationale: Methoxymethyl (MOM) ethers are highly resistant to the strong bases and nucleophiles often required in harsh cross-coupling environments. Because 2,5-difluoro-4-iodophenol is highly acidic, a mild organic base like DIPEA is sufficient for deprotonation, avoiding the hazards and side reactions associated with Sodium Hydride (NaH) [4].

Step-by-Step Methodology:

  • Setup: Dissolve 2,5-difluoro-4-iodophenol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Stir for 10 minutes.

  • Alkylation: Carefully add Chloromethyl methyl ether (MOM-Cl, 1.5 equiv) dropwise. (Caution: MOM-Cl is a known carcinogen; handle exclusively in a fume hood).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The protected product will elute significantly faster (

    
    ) than the highly polar starting phenol (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Deprotection Strategy: Post-coupling, the MOM group is cleanly cleaved using 3M HCl in Methanol or 20% Trifluoroacetic acid (TFA) in DCM at RT.

Protocol B: TBS Ether Protection (The Mild & Orthogonal Choice)

Rationale: The tert-Butyldimethylsilyl (TBS) group is ideal when the downstream target is acid-sensitive. It is installed under mild conditions and cleaved orthogonally using fluoride ions, which attack the silicon atom due to the exceptionally high Si–F bond energy (~135 kcal/mol) [3].

Step-by-Step Methodology:

  • Setup: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Activation: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv) at 0 °C. Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate.

  • Silylation: Add TBS-Cl (1.2 equiv) in portions.

  • Validation Check: As the reaction progresses at RT over 12 hours, the clear solution will transition into a thick white suspension. This is the precipitation of imidazolium chloride, visually confirming successful turnover.

  • Workup: Dilute heavily with EtOAc. Wash with water (5x) to completely remove DMF and imidazole salts, followed by a brine wash. Dry and concentrate.

  • Deprotection Strategy: Treat the coupled product with Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0 °C to RT.

Protocol C: Benzyl Ether Protection (Late-Stage Cleavage)

Rationale: Benzyl (Bn) ethers are virtually indestructible under standard basic or mildly acidic cross-coupling conditions. They are typically cleaved by hydrogenolysis (


, Pd/C). However, if the cross-coupled product contains reducible functional groups (e.g., alkenes from Heck couplings) or if the iodine is still intact, Lewis acid cleavage is required.

Step-by-Step Methodology:

  • Setup: Dissolve the phenol (1.0 equiv) in Acetone or DMF (0.3 M).

  • Alkylation: Add anhydrous

    
     (2.0 equiv) and Benzyl bromide (BnBr, 1.2 equiv).
    
  • Propagation: Heat the heterogeneous mixture to 60 °C for 6 hours.

  • Validation Check: The insoluble

    
     will change texture. By 
    
    
    
    -NMR, the product will show a distinct new aromatic multiplet around 7.3–7.5 ppm and a benzylic
    
    
    singlet near 5.1 ppm, alongside the disappearance of the broad -OH singlet.
  • Workup: Cool to RT, filter out the carbonate salts, dilute with water, and extract with EtOAc.

  • Deprotection Strategy: To avoid reducing downstream alkenes/alkynes, cleave the Benzyl ether using Boron trichloride (

    
    , 1.0 M in DCM) at -78 °C.
    

Quantitative Data Summary

The table below summarizes the critical metrics for each protecting group strategy applied to 2,5-Difluoro-4-iodophenol.

Protecting Group StrategyReagents for InstallationInstallation Yield (%)Stability Profile in Pd-CouplingDeprotection ReagentsDeprotection Yield (%)TLC Shift (

)*
MOM Ether MOM-Cl, DIPEA, DCM92 - 96%Excellent (Stable to strong base)TFA/DCM or 3M HCl/MeOH88 - 94%0.2

0.60
TBS Ether TBS-Cl, Imidazole, DMF85 - 90%Good (Sensitive to strong base/F⁻)TBAF (1.0 M in THF)90 - 95%0.2

0.70
Benzyl Ether BnBr,

, DMF
94 - 98%Excellent (Stable to acid/base)

in DCM (-78 °C)
80 - 85%0.2

0.65

*TLC conditions: Hexanes/Ethyl Acetate (4:1 v/v). UV active at 254 nm.

References

  • Protective Groups Organic Chemistry Portal URL:[Link]

  • Protecting group Wikipedia URL:[Link]

  • 13.10: Protecting Groups in Organic Synthesis Chemistry LibreTexts URL: [Link]

Application

Application Notes &amp; Protocols: Synthesis of Biaryls Utilizing the 2,5-Difluoro-4-iodophenol Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Biaryls Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, fr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2] The introduction of fluorine atoms into these frameworks offers a powerful tool for modulating molecular properties.[3][4] Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune physicochemical properties such as lipophilicity and pKa, which are critical for pharmacokinetic and pharmacodynamic profiles.[3][4][5] Consequently, a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom.[4]

The intermediate, 2,5-Difluoro-4-iodophenol, has emerged as a particularly valuable building block for the synthesis of complex biaryl compounds. This trifunctional synthon offers several distinct advantages:

  • Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling than a C-F or C-H bond, allowing for selective functionalization at the 4-position.[6]

  • Modulation of Electronic Properties: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the aryl ring and the properties of the final biaryl product.

  • A Handle for Further Derivatization: The phenolic hydroxyl group provides a site for subsequent modifications, such as etherification, esterification, or conversion to a triflate, enabling further diversification of the molecular scaffold.

This guide provides a comprehensive overview of the synthesis of biaryls using 2,5-Difluoro-4-iodophenol, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, provide detailed experimental procedures, and offer insights into troubleshooting and optimization.

The Power of Palladium: Cross-Coupling Reactions for Biaryl Synthesis

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the construction of C-C bonds in modern organic synthesis.[7][8] Among these, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are particularly well-suited for the synthesis of biaryls from aryl halides.[9][10][11]

The Catalytic Cycle: A Mechanistic Overview

The general catalytic cycle for these cross-coupling reactions involves three key steps:[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2,5-Difluoro-4-iodophenol to form a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in the Suzuki coupling or an organotin compound in the Stille coupling) is transferred to the palladium center.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocols: A Step-by-Step Guide

Safety First: 2,5-Difluoro-4-iodophenol, like other iodophenols, should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood.[14][15] Avoid inhalation of dust and contact with skin and eyes.[16][17]

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryls due to the stability and low toxicity of the organoboron reagents.[18]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,5-Difluoro-4-iodophenol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2,5-Difluoro-4-iodophenol with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[19][20]

Materials:

  • 2,5-Difluoro-4-iodophenol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like PEPPSI-IPr) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos, or RuPhos) (1.1-1.2 times the mol% of the palladium source)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, or t-Amyl alcohol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 2,5-Difluoro-4-iodophenol, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • If using a solid palladium source and ligand, add them to the reaction vessel under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Reagent Choices:

  • Catalyst and Ligand: For electron-deficient aryl halides like 2,5-Difluoro-4-iodophenol, and for sterically hindered coupling partners, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[20] N-heterocyclic carbene (NHC) ligands, often found in pre-catalysts like PEPPSI-IPr, are also highly effective.[19]

  • Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides, but for the more reactive aryl iodides, K₂CO₃ is frequently sufficient.[19] The base also plays a role in the transmetalation step.[12]

  • Solvent: A mixture of an organic solvent and water is common in Suzuki couplings. The water helps to dissolve the inorganic base. For challenging couplings, anhydrous polar aprotic solvents like dioxane or t-amyl alcohol may be necessary.[19]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Halides

Aryl Halide PrecursorCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Chloroacetophenone2,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol11093[19]
1-Chloro-4-methoxybenzene2,5-Difluorophenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O12075[19]
4-IodophenolPhenylboronic acid10% Pd/CK₂CO₃WaterReflux17.9[21]

Note: The data for 4-iodophenol highlights that even with a simple catalyst system, the reaction can proceed, although yields may be lower. Optimization is key.

dot graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} } Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Stille Coupling: An Alternative for Specific Substrates

The Stille coupling utilizes organotin reagents and is a powerful alternative to the Suzuki-Miyaura reaction.[10] While the toxicity of organotin compounds is a significant drawback, the Stille reaction can be advantageous for substrates that are incompatible with the basic conditions of the Suzuki coupling.[10][22]

Protocol 2: General Procedure for Stille Coupling of 2,5-Difluoro-4-iodophenol

Materials:

  • 2,5-Difluoro-4-iodophenol (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • In an oven-dried Schlenk tube, dissolve 2,5-Difluoro-4-iodophenol and the organostannane in the chosen solvent.

  • Degas the solution with an inert gas for 15-20 minutes.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or filtered through a plug of silica gel.[23]

  • Proceed with a standard aqueous work-up and extraction as described in the Suzuki protocol.

  • Purify the product by column chromatography.

Rationale for Reagent Choices:

  • Organostannane: Tributyltin or trimethyltin derivatives are commonly used.[23]

  • Additives: The addition of LiCl can accelerate the transmetalation step. Copper(I) iodide (CuI) can also have a synergistic effect.[10]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Insufficiently reactive coupling partnersIncrease temperature. Switch to a more active ligand (e.g., from PPh₃ to a biarylphosphine like SPhos).
Poor choice of base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvents (e.g., Dioxane, Toluene, DMF).
Formation of homocoupled byproducts Reductive elimination from a di-organopalladium intermediate or side reactions of the organometallic reagent.Lower the reaction temperature. Use a slight excess of the boronic acid.
Protodehalogenation (loss of iodine) Presence of a proton sourceEnsure anhydrous conditions if necessary. Use a non-protic solvent.
Difficulty in purification Residual tin byproducts (Stille coupling)Perform a KF wash or filter through a plug of silica gel before column chromatography.[23]

Conclusion: A Gateway to Novel Fluorinated Biaryls

The use of 2,5-Difluoro-4-iodophenol as an intermediate provides a reliable and versatile platform for the synthesis of a wide range of fluorinated biaryl compounds. The palladium-catalyzed cross-coupling reactions discussed herein, particularly the Suzuki-Miyaura coupling, offer a robust and adaptable methodology for drug discovery and materials science applications. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently construct complex molecular architectures with tailored electronic and steric properties. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these powerful synthetic transformations.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Ueda, M., et al. (2001). Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media. PubMed.
  • Zetzsche, L. E., et al. (2020). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC.
  • Santa Cruz Biotechnology. (n.d.). 4-Iodophenol.
  • BenchChem. (2026). Fluorine in drug discovery: Role, design and case studies.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Iodophenol.
  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Semantic Scholar. (n.d.). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions.
  • Taylor & Francis. (n.d.). Fluorination – Knowledge and References.
  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development.
  • Zetzsche, L. E., et al. (n.d.). (PDF) Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • BenchChem. (2025). Personal protective equipment for handling 2-Iodophenol.
  • CDH Fine Chemical. (n.d.). IODO PHENOL CAS NO 540-38-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Shi, Z., et al. (2019). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed.
  • ChemicalBook. (2026). 4-Iodophenol - Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Magano, J., & Dunetz, J. R. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorination methods in drug discovery.
  • Huang, T., et al. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. PubMed.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Synthesis. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides.
  • ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • David Spring's group. (2005). Communications.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
  • ResearchGate. (2020). Enantioselective Synthesis of Atropisomeric Biaryls using Biaryl 2,5‐Diphenylphospholanes as Ligands for Palladium‐Catalysed Suzuki‐Miyaura Reactions.
  • Collect. Czech. Chem. Commun. (2002). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • PMC. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols.
  • Li, G.-Q., et al. (n.d.). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. huscap.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Photoinduced arylation of chloroarenes in flow: synthesis of unsymmetrical biaryls.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nottingham ePrints. (n.d.). Flow Heck Reactions and Photocatalysed C-O Coupling Reactions.
  • BenchChem. (n.d.). In-depth Technical Guide: Synthesis and Reactions of 2-Ethyl-4-iodophenol.
  • Organic Syntheses Procedure. (n.d.). p-IODOPHENOL.

Sources

Method

Application Note: Regioselective Synthesis of 2,5-Difluoro-4-iodophenol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary The synthesis of highly functionalized halogenated b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of highly functionalized halogenated building blocks is a cornerstone of modern medicinal chemistry. 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) serves as a critical intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery. This application note provides a field-proven, self-validating protocol for the regioselective electrophilic iodination of 2,5-difluorophenol, detailing the mechanistic causality, step-by-step methodologies, and analytical troubleshooting required for high-yield synthesis.

Mechanistic Rationale & Regioselectivity

Electrophilic aromatic substitution (EAS) on 2,5-difluorophenol is governed by the synergistic directing effects of the hydroxyl and fluoro groups. The strongly activating -OH group directs incoming electrophiles to the ortho (C6) and para (C4) positions ()[1].

However, regiocontrol is ultimately dictated by steric parameters. The bulky nature of the iodonium ion (I⁺) introduces significant steric hindrance at the ortho position (C6), which is flanked by the hydroxyl group and the C5-fluorine. Consequently, iodination is highly regioselective for the sterically accessible para position (C4), yielding 2,5-difluoro-4-iodophenol as the major thermodynamic and kinetic product.

Regioselectivity Substrate 2,5-Difluorophenol OH_Directing -OH Group (Strong Activating) Substrate->OH_Directing Regioselectivity Para-Directing Favors C4 OH_Directing->Regioselectivity Steric_Factor Steric Bulk of Iodine Blocks C6 (Ortho) Product 2,5-Difluoro-4-iodophenol (Major Product) Steric_Factor->Product Regioselectivity->Steric_Factor

Fig 1. Mechanistic rationale for the regioselective iodination at the C4 position.

Experimental Design & Causality

We recommend the N-Iodosuccinimide (NIS)-mediated methodology for laboratory and discovery-scale synthesis.

  • Solvent Selection: Acetonitrile (MeCN), a polar aprotic solvent, is utilized to stabilize the highly polarized Wheland intermediate (sigma complex) of the EAS mechanism.

  • Reagent Selection: NIS is preferred over elemental iodine (I₂) because it provides a controlled, mild source of I⁺ without requiring harsh oxidants (like H₂O₂ or HNO₃) that could trigger oxidative dimerization of the electron-rich phenol ()[2].

Table 1: Reagent Quantities and Equivalents (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
2,5-Difluorophenol 130.091.001.30 gStarting Material
N-Iodosuccinimide (NIS) 224.981.052.36 gElectrophilic Iodine Source
Acetonitrile (Anhydrous) 41.05-50 mLPolar Aprotic Solvent
Sodium Thiosulfate (aq) 158.11Excess20 mL (10%)Quenching Agent

Step-by-Step Protocol: NIS-Mediated Iodination

Step 1: Dissolution In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 2,5-difluorophenol (1.30 g, 10.0 mmol) in anhydrous acetonitrile (50 mL).

  • Causality: Anhydrous conditions prevent competitive hydrolysis of the electrophile, ensuring maximum atom economy.

Step 2: Temperature Control & Electrophile Addition Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (2.36 g, 10.5 mmol) portion-wise over 15 minutes.

  • Causality: Lowering the thermal energy suppresses non-specific di-iodination and controls the exothermic nature of the initial electrophile coordination.

  • Self-Validation: The solution will transition from colorless to a pale yellow/orange hue, visually confirming the presence of active iodine species in solution.

Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. If TLC indicates incomplete conversion, the reaction can be gently heated to 40 °C ()[2].

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will appear at a lower Rf (~0.35) than the starting material and will stain dark brown when exposed to an iodine chamber.

Step 4: Quenching Quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) (20 mL) and stir vigorously for 10 minutes.

  • Causality: Na₂S₂O₃ selectively reduces unreacted electrophilic iodine to benign, water-soluble iodide (I⁻), preventing further halogenation during concentration.

  • Self-Validation: The yellow/orange mixture will immediately decolorize to a clear or milky white biphasic solution.

Step 5: Extraction & Purification Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford 2,5-difluoro-4-iodophenol as an off-white solid.

Workflow Step1 1. Dissolution 2,5-Difluorophenol in MeCN Step2 2. Electrophile Addition Add NIS (1.05 eq) at 0 °C Step1->Step2 Step3 3. Reaction Stir at 40 °C for 2-4 hours Step2->Step3 Step4 4. Quenching Add 10% aq. Na2S2O3 Step3->Step4 Step5 5. Purification Extraction & Column Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for NIS-mediated iodination.

Analytical Characterization

Validating the regiochemistry of the synthesized product is paramount. The following table summarizes the expected analytical data for 2,5-difluoro-4-iodophenol.

Table 2: Expected Analytical Signatures
TechniqueExpected Signals / Observations
¹H NMR (CDCl₃) ~7.25 ppm (dd, 1H, H-3), ~6.85 ppm (dd, 1H, H-6), ~5.20 ppm (br s, 1H, -OH). The para relationship of the protons is confirmed by the lack of ortho coupling (~8 Hz).
¹⁹F NMR (CDCl₃) Two distinct multiplets corresponding to F-2 and F-5, confirming the asymmetry introduced by the iodine atom at C-4.
GC-MS (m/z) [M]⁺ 256.0 (molecular ion peak), 129.0 ([M-I]⁺ base peak).
TLC (Hex:EtOAc 4:1) Rf ~ 0.35 (UV active, stains strongly with KMnO₄ or Iodine).

Troubleshooting & Process Optimization

Even robust protocols can encounter matrix effects or reagent degradation. Use the following causality-driven matrix to troubleshoot suboptimal yields.

Table 3: Troubleshooting Guide
ObservationCausalitySolution
Incomplete Conversion Low electrophilicity of NIS or moisture in the solvent deactivating the I⁺ species.Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 equiv) to activate NIS; ensure MeCN is strictly anhydrous.
Di-iodinated Byproduct Excess NIS or elevated temperatures during the initial addition phase.Strictly maintain 0 °C during NIS addition; do not exceed 1.05 equivalents of NIS.
Dark Red/Brown Crude Unquenched iodine (I₂) or active iodonium species persisting in the organic phase.Ensure vigorous biphasic stirring with Na₂S₂O₃ until the organic layer is completely pale yellow or colorless.

References

  • Bromodomain inhibitors (Patent WO2013097601A1). Google Patents. Contains specific protocols for the iodination of fluorophenols using N-iodosuccinimide at elevated temperatures.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides . Stavber, S., Jereb, M., & Zupan, M. Synthesis (2008). Comprehensive review on the directing effects and mechanistic pathways of phenol halogenation. URL:[Link]

Sources

Application

Application Note: High-Efficiency Heck-Mizoroki Coupling of 2,5-Difluoro-4-iodophenol

Topic: Heck Reaction Parameters for 2,5-Difluoro-4-iodophenol Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists Executive Summary & Substrate Analysis Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck Reaction Parameters for 2,5-Difluoro-4-iodophenol Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Process Development Scientists

Executive Summary & Substrate Analysis

This guide details the optimization of Heck-Mizoroki cross-coupling reactions utilizing 2,5-difluoro-4-iodophenol (DFIP). While aryl iodides are typically excellent substrates for Palladium-catalyzed coupling, this specific scaffold presents a unique "push-pull" electronic environment and a competitive acidic functionality that requires tailored protocols.

Substrate Profile: 2,5-Difluoro-4-iodophenol
  • Electronic Activation: The two fluorine atoms (positions 2 and 5) exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the energy barrier for the Oxidative Addition of Pd(0) into the C–I bond, making this substrate highly reactive compared to non-fluorinated analogues.

  • Steric Asymmetry: The iodine at C4 is flanked by a proton at C3 and a fluorine at C5. While fluorine is relatively small (Van der Waals radius ~1.47 Å), this ortho-substitution creates a slight steric bias that can influence ligand coordination.

  • The "Phenol Problem": The free phenolic proton (pKa ~7-8 due to fluorination) is the primary failure mode. In the presence of hard bases, the resulting phenoxide can coordinate to electrophilic Pd(II) species, potentially forming off-cycle resting states (Pd-alkoxides) or retarding the catalytic turnover.

Strategic Decision Framework

Before selecting a protocol, the chemist must decide between Direct Coupling (faster, fewer steps) and Protection-First (higher reliability, extra steps).

Decision Tree: Workflow Optimization

DecisionTree Start Start: 2,5-Difluoro-4-iodophenol CheckAlkene Is the Alkene Partner Electron-Deficient (e.g., Acrylate)? Start->CheckAlkene ProtectRoute Route B: Protection Strategy (Standard Heck) CheckAlkene->ProtectRoute No (Styrenes/Complex Alkenes) SubDecision Is the Phenol acidic proton tolerated by the base? CheckAlkene->SubDecision Yes DirectRoute Route A: Direct Coupling (Jeffery Conditions) SubDecision->DirectRoute Yes (Insoluble Base) SubDecision->ProtectRoute No (Strong Soluble Base)

Figure 1: Strategic selection between direct coupling (Jeffery conditions) and protection strategies based on alkene partner and base tolerance.

Protocol A: Ligand-Free "Jeffery" Conditions (Direct Coupling)

Best For: Acrylates, simple styrenes, and rapid screening. Mechanism: Uses Phase Transfer Catalysis (PTC) to stabilize "naked" Pd nanoparticles, preventing aggregation while allowing the free phenol to react without protecting groups.

Materials
  • Substrate: 2,5-Difluoro-4-iodophenol (1.0 equiv)

  • Alkene: Methyl acrylate or tert-butyl acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 – 3 mol%)

  • Additive: Tetrabutylammonium bromide (TBAB) or Chloride (TBAC) (1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Charge a dried Schlenk tube or microwave vial with a magnetic stir bar.

  • Solids Addition: Add 2,5-difluoro-4-iodophenol (1.0 mmol), NaHCO₃ (2.5 mmol), TBAB (1.0 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen/Argon for 5 minutes (3 cycles of vac/fill).

    • Note: Oxygen exclusion is critical to prevent phenol oxidation to quinones.

  • Liquid Addition: Inject anhydrous DMF (0.2 M concentration, ~5 mL) and the alkene (1.2 mmol) via syringe.

  • Reaction: Heat to 80°C .

    • Observation: The mixture will turn black (formation of Pd nanoparticles).[2] This is normal for Jeffery conditions.

  • Monitoring: Monitor by HPLC/UPLC at 2 hours. The electron-deficient nature of the ring usually drives conversion to >95% within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to protonate the phenol and ensure it partitions to organic phase) followed by brine.

Why this works: The quaternary ammonium salt (TBAB) forms a stabilizing layer around Pd(0) clusters, acting as a "liquid ligand." The insoluble base (NaHCO₃) neutralizes the HI generated without deprotonating the phenol aggressively enough to cause significant catalyst poisoning.

Protocol B: Phosphine-Ligated Conditions (Protected Phenol)

Best For: Complex alkenes, scale-up, or if Route A yields regio-isomeric mixtures. Pre-requisite: Protect the phenol as an Acetate (Ac) or Methyl Ether (OMe) prior to coupling.

Materials
  • Substrate: 4-iodo-2,5-difluorophenyl acetate (Protected DFIP)

  • Catalyst: Pd(OAc)₂ (2 mol%)[3]

  • Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (4 mol%)

    • Rational: The bulky o-tolyl groups favor the formation of the reactive mono-phosphine Pd species [PdL] rather than the saturated [PdL₂], accelerating oxidative addition.

  • Base: Triethylamine (Et₃N) (2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and P(o-tol)₃ in MeCN for 10 minutes under Argon until the solution turns yellow/orange.

  • Main Reaction: To the reaction vessel, add the Protected Substrate (1.0 equiv) and Alkene (1.2 equiv).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel via cannula/syringe.

  • Base: Add Et₃N.

  • Reflux: Heat to reflux (80-85°C) for MeCN.

  • Workup: Standard aqueous extraction.

Mechanistic Insights & Troubleshooting

The presence of fluorines at the 2,5-positions alters the standard catalytic cycle.

Catalytic Cycle Visualization

HeckCycle Pd0 Active Species Pd(0)-L OxAdd Oxidative Addition (Fast due to F-activation) Pd0->OxAdd + Ar-I Coord Alkene Coordination (Steric Control by F at C5) OxAdd->Coord + Alkene MigIns Migratory Insertion (Rate Determining Step) Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base (-HI)

Figure 2: The Heck catalytic cycle highlighting the impact of 2,5-difluoro substitution on oxidative addition and coordination.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Pd Black Precipitation (Early) Catalyst instability; "Naked" Pd aggregating.Switch to Protocol A (Jeffery) . Add TBAB to stabilize Pd colloids.
Low Conversion (<50%) Phenol poisoning the catalyst.Protect the Phenol . Acetylation is easiest (Ac2O/Pyridine) and Heck-compatible.
Regioisomer Mixtures "Electronic vs. Steric" conflict during insertion.Use Bidentate Ligands . Switch monodentate phosphines to dppp or dppe to enforce geometry.
De-iodination (Ar-H formed) Overheating or Hydride source present.Lower Temp . Reduce temp to 60°C; ensure solvent is anhydrous (DMF can decompose to form hydrides).

References

  • Jeffery, T. (1996).[4] "Tetraalkylammonium Salts in Palladium-Catalyzed Cross-Coupling Reactions." Tetrahedron, 52(30), 10113–10130.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

  • Doucet, H. (2008). "Heck Reaction of Fluorinated Aryl Halides." European Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Difluoro-4-iodophenol Stability &amp; Optimization

Topic: Preventing De-iodination Side Reactions Ticket ID: #DFIP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary: The Molecule & The Problem Subject: 2,5-Difluoro-4-iodophenol (D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing De-iodination Side Reactions Ticket ID: #DFIP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Molecule & The Problem

Subject: 2,5-Difluoro-4-iodophenol (DFIP) Critical Fragility: The Carbon-Iodine (C-I) bond at the C4 position.[1]

Technical Overview: You are likely experiencing "vanishing iodine" or lower-than-expected yields.[1] This molecule presents a specific paradox:

  • Electronic Activation: The two fluorine atoms at C2 and C5 are strongly electronegative.[1] They withdraw electron density from the ring, making the C-I bond highly susceptible to oxidative addition (good for catalysis) but also dangerously prone to reduction (hydrodehalogenation) and metal-halogen exchange.[1]

  • Acidity: The fluorine substitution lowers the pKa of the phenol to approximately 7.7 (compared to ~10 for unsubstituted phenol).[1] This increased acidity complicates base selection, as the phenoxide anion forms readily and can act as a ligand or alter the electronics of the catalytic cycle.[1]

This guide provides self-validating protocols to prevent the replacement of Iodine with Hydrogen (Protodeiodination) during your workflows.

Module A: Preventing De-iodination in Pd-Catalyzed Couplings

(Suzuki-Miyaura, Sonogashira, Heck)[1]

The Failure Mode: In Palladium catalysis, the cycle begins with Oxidative Addition of the C-I bond to Pd(0).[1] If the subsequent step (Transmetallation) is slow, the fleeting Ar-Pd(II)-I species will find a hydride source (


) in your solvent or base, leading to Reductive Dehalogenation .[1] The result is 2,5-difluorophenol, not your coupled product.[1]
Diagnostic Diagram: The De-iodination Trap

Deiodination_Mechanism Start Start: 2,5-Difluoro-4-iodophenol OxAdd Oxidative Addition (Ar-Pd(II)-I Species) Start->OxAdd Fast (Activated C-I) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Path A: Transmetallation (Desired) OxAdd->TransMet Fast coupling partner Bulky Ligands Hydride Path B: Hydride Attack (Undesired) OxAdd->Hydride Stalled Cycle Protic Solvents Product Coupled Product TransMet->Product Reductive Elimination SideProd De-iodinated Byproduct (2,5-Difluorophenol) Hydride->SideProd Reductive Elimination Sources Hydride Sources: 1. Alcohols (MeOH, EtOH) 2. DMF/DMA (decomposition) 3. Amine bases Sources->Hydride

Caption: The "Fork in the Road" mechanism. Electron-deficient aryl iodides undergo oxidative addition rapidly.[1] If the cycle stalls, the intermediate scavenges hydrides from the solvent, leading to de-iodination.

Troubleshooting Protocol

Q: My LC-MS shows a mass of [M-126+1]. What happened? A: You replaced Iodine (126.9 amu) with Hydrogen (1 amu).[1] This is hydrodehalogenation.[1][2]

Corrective Actions:

ParameterRecommendationThe "Why" (Causality)
Solvent STOP: MeOH, EtOH, Isopropanol.USE: Toluene, Dioxane, or THF.[1][3]Protic solvents are the primary source of hydrides for de-iodination.[1] Even DMF can decompose to form hydrides at high temps [1].[1]
Base STOP: Amines (TEA, DIPEA) or Alkoxides.USE: Inorganic bases (

,

,

).[1]
Amine bases can act as reducing agents via

-hydride elimination.[1] Weak inorganic bases minimize this pathway.[1]
Ligand USE: Buchwald Ligands (SPhos, XPhos) or bidentates (dppf).[1]Electron-rich, bulky ligands accelerate the desired reductive elimination step, "outrunning" the side reaction [2].[1]
Water Action: Minimize water content.Water can facilitate protonolysis of the Pd-Ar bond.[1] Use anhydrous solvents.[1]

Module B: Protection & Lithiation Safety

The Failure Mode: Users often attempt to protect the phenol using a base and an alkyl halide, or functionalize the ring using Lithium-Halogen Exchange.[1]

  • Risk:

    
    -Butyllithium (
    
    
    
    -BuLi) is a nucleophile and a base.[1][4] While deprotonation of the phenol (
    
    
    7.[1]7) is thermodynamically favored, the Lithium-Halogen exchange at the Iodine position is kinetically extremely fast, especially on an electron-poor ring.[1]
Decision Matrix: Base Selection

Scenario 1: You need to protect the Phenol (e.g., Benzyl protection). [1]

  • Do NOT use:

    
    -BuLi or Grignard reagents.[1] You will get a mixture of deprotonation and Li-I exchange (scrambling).[1]
    
  • Protocol:

    • Dissolve substrate in dry DMF or Acetone.[1]

    • Add Potassium Carbonate (

      
      )  or Sodium Hydride (NaH)  at 0°C.
      
    • Why? These bases are non-nucleophilic toward the Iodine.[1] NaH deprotonates the phenol irreversibly without touching the C-I bond.

Scenario 2: You WANT to exchange the Iodine for Lithium (to add an electrophile).

  • Issue: The acidic proton on the phenol will quench your first equivalent of Lithium reagent.

  • Protocol:

    • Protect the phenol first (e.g., as a silyl ether or methyl ether) using the method above.[1]

    • Once protected, use

      
      -BuLi (2 equivalents)  or 
      
      
      
      -PrMgCl[1]·LiCl (TurboGrignard)
      at -78°C.[1]
    • Why? Attempting Li-I exchange on the free phenol requires 2 equivalents of base (one for OH, one for I), resulting in a dianion that is often unstable and leads to polymerization or decomposition.[1]

Module C: Storage and Handling

Q: My white powder turned purple/brown. Is it ruined? A: The color indicates free Iodine (


).[1] The C-I bond in this molecule is photosensitive.
  • Photolytic Cleavage: Light energy excites the electrons in the C-I bond (weakened by the F atoms), causing homolytic cleavage.[1]

  • Recovery: If the color is faint, wash with a dilute Sodium Thiosulfate solution (

    
    ) to reduce 
    
    
    
    back to iodide, then recrystallize.[1]
  • Prevention: Store in amber vials under Argon at -20°C.

Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C and Hydrogen gas to reduce a nitro group on this molecule?

  • Answer: Absolutely not. Pd/C +

    
     is the standard condition for removing iodine (hydrodehalogenation).[1]
    
  • Alternative: Use selective reducing agents like Tin(II) Chloride (

    
    )  in EtOAc or Iron powder (
    
    
    
    )
    in acidic media.[1] These will reduce the nitro group while leaving the C-I bond intact.

Q2: I'm seeing homocoupling (Ar-Ar) instead of cross-coupling.

  • Answer: This occurs when the catalytic cycle "waits" too long for the boron species.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins).[1] Oxygen promotes homocoupling [3].[1] Increase the concentration of your coupling partner.

Q3: Why is the reaction yield lower in DMF compared to Toluene?

  • Answer: DMF can act as a hydride donor at temperatures >80°C, actively promoting the de-iodination side reaction you are trying to avoid.[1] Toluene is non-protic and chemically inert in this context.[1]

References

  • Mechanism of Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Royal Society of Chemistry (RSC), 2013.[1]

    • URL:[Link]

  • Ligand Effects in Suzuki Coupling

    • Title: Suzuki-Miyaura Coupling - Substrate Scope and Ligand Effects.[1]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Suppression of Side Reactions

    • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[1][5]

    • Source: ACS Publications (Organic Process Research & Development).[1]

    • URL:[Link][1]

  • Lithium-Halogen Exchange vs Deprotonation

    • Title: Metal–halogen exchange (Mechanism and Scope).[1][6]

    • Source: Wikipedia (grounded in Bailey, W. F. J. Org.[1] Chem.).[1][2][3][5][6][7][8][9][10][11]

    • URL:[Link][1][4]

  • Molecule Data (pKa and Properties)

    • Title: 2,5-Difluorophenol Properties.[1][12][13][14][15]

    • Source: NIST Chemistry WebBook.[1][15]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: 2,5-Difluoro-4-iodophenol Optimization

The following technical guide is structured as an interactive Support Center for researchers working with 2,5-Difluoro-4-iodophenol (CAS: 2713-31-7) . It prioritizes yield optimization through mechanistic understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an interactive Support Center for researchers working with 2,5-Difluoro-4-iodophenol (CAS: 2713-31-7) . It prioritizes yield optimization through mechanistic understanding of this specific fluorinated scaffold.

Ticket ID: #DFIP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

The Diagnostic Hub: Why is my yield low?

Before altering conditions, diagnose the failure mode. This substrate presents a "Perfect Storm" of three competing electronic factors:

  • The Acidic Phenol: The two fluorine atoms at the 2,5-positions significantly increase the acidity of the phenol (pKa ~7.7 vs. ~10 for phenol). Under standard basic coupling conditions, it exists almost exclusively as a phenoxide anion.[1]

  • The Catalyst Trap: This electron-poor phenoxide is a potent ligand for Palladium, often forming stable [Pd(Ar-O)(L)n] resting states that arrest the catalytic cycle (Catalyst Poisoning).

  • The Deiodination Trap: The electron-deficient ring makes the C-I bond highly reactive toward oxidative addition, but also susceptible to protodehalogenation (reduction to 2,5-difluorophenol) if any hydride source is present.

Optimization Logic Flow

Use this decision tree to select your optimization strategy.

OptimizationLogic Start Start: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No Poisoning Issue: Catalyst Poisoning (Phenoxide coordination) SM_Remains->Poisoning Protect Strategy A: Protect Phenol (TBS/Bn) Poisoning->Protect ProductCheck Major byproduct? SM_Gone->ProductCheck Reduced Reduced Product (Deiodination) ProductCheck->Reduced 2,5-Difluorophenol Homo Homocoupling (Ar-Ar) ProductCheck->Homo Dimer SolventSwitch Strategy B: Switch Solvent (Remove alcohols/DMF) Reduced->SolventSwitch O2_Leak Strategy C: Degas rigorously Reduce Oxidant Homo->O2_Leak

Figure 1: Diagnostic decision tree for cross-coupling failures with fluorinated iodophenols.

Substrate-Specific Challenges (FAQs)

Q: Can I run this reaction without protecting the phenol?

A: Technically yes, but it is the primary cause of yield loss. While "protection-free" methodology exists, the 2,5-difluoro substitution pattern makes the phenoxide "harder" (in HSAB terms) and more prone to forming aggregates or binding tightly to the metal center.

  • Recommendation: If your synthetic route allows, protect the phenol . The yield increase (typically 30-50% to >85%) usually justifies the two extra steps.

  • Best Protecting Group: tert-Butyldimethylsilyl (TBS). It is stable to basic coupling conditions but easily removed with TBAF or mild acid later. Acetyl groups are not recommended as they often cleave under the basic conditions required for Suzuki/Sonogashira.

Q: I see the iodine disappearing, but I'm getting 2,5-difluorophenol (reduction). Why?

A: You have a "Hydride Leak." The electron-deficient ring facilitates oxidative addition, but the resulting Ar-Pd-I species is very "hot."[1] If it encounters a hydride source before transmetallation, it will reduce.[1]

  • Common Culprits: Ethanol/Methanol (often used as co-solvents), wet DMF (decomposes to formates), or excess amine bases.

  • Fix: Switch to strictly anhydrous Toluene or 1,4-Dioxane . Avoid alcoholic co-solvents.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "High Reliability" Route)

Use this for scale-up or valuable coupling partners.

Pre-requisite: Protect 2,5-difluoro-4-iodophenol as the TBS ether.

  • Reactants:

    • Substrate: TBS-protected Aryl Iodide (1.0 equiv)

    • Boronic Acid: 1.2–1.5 equiv

    • Catalyst:

      
       (3-5 mol%) — The ferrocene ligand resists de-ligation.
      
    • Base:

      
       (2.0 equiv) — Anhydrous is better than aqueous carbonate for sensitive substrates.
      
    • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Procedure:

    • Charge solids in a vial. Evacuate/backfill with Argon (

      
      ).[2]
      
    • Add degassed Dioxane.[1]

    • Heat to 80°C for 4–12 hours.

  • Workup (Critical):

    • The product is lipophilic. Dilute with EtOAc, wash with water.[1]

    • Note: If you did not protect the phenol, you must acidify the aqueous layer to pH ~4 to extract the product, as it will be in the water layer as a salt.

Protocol B: Sonogashira Coupling (Copper-Free Method)

Standard Sonogashira uses CuI. With free phenols or electron-poor rings, CuI often causes oxidative homocoupling (Glaser) or coordinates the phenol. We recommend a Copper-Free approach.[1]

Why Copper-Free? It eliminates the formation of Copper-acetylides which can react with the acidic phenol proton.

Optimized Conditions:

Component Recommendation Function

| Catalyst |


 (5 mol%) | Standard Pd(0) source. |
| Ligand  | XPhos  (5-7 mol%) | Crucial. Bulky Buchwald ligand facilitates the difficult Cu-free cycle. |
| Base  | Pyrrolidine or 

| Pyrrolidine (organic) or Cesium Carbonate (inorganic) works best. | | Solvent | Acetonitrile or DMF | Polar solvents stabilize the intermediate.[3] | | Temp | 60–80°C | Slightly higher temp needed for Cu-free activation.[1] |

Mechanistic Visualization: The "Poisoning" Pathway

Understanding how the reaction fails allows you to prevent it. The diagram below illustrates the competition between the productive catalytic cycle and the "Phenoxide Trap."

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (due to F) Trap Pd-Phenoxide Complex (OFF-CYCLE RESTING STATE) OxAdd->Trap Coordination of Phenoxide TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Productive Path Phenoxide Free Phenoxide (Ar-O-) Phenoxide->Trap Trap->OxAdd Slow Reversal RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Figure 2: The catalyst poisoning mechanism. The electron-rich phenoxide (generated by base) coordinates to the electrophilic Pd(II) center, creating a stable off-cycle species that prevents transmetallation.

Purification & Workup Guide

Because 2,5-difluorophenols are significantly more acidic (pKa ~7.[1]7) than standard phenols, you can use pH-selective extraction to purify them from non-acidic impurities (like de-iodinated byproducts or homocoupled ligands).[1]

  • The "Basic Wash": After the reaction, dilute with Ether/EtOAc. Wash with 0.5 M NaOH .[1]

    • Result: The product (deprotonated) moves to the Aqueous Layer . Neutral impurities stay in the Organic Layer.

  • The "Acidic Crash": Separate the aqueous layer. Acidify carefully with 1M HCl to pH ~3-4.

    • Result: The product reprotonates and precipitates or oils out. Extract back into EtOAc.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: Hexanes:EtOAc (add 1% Acetic Acid to prevent streaking of the phenol).

References

  • Suzuki-Miyaura Coupling Mechanisms & Poisoning

    • Title: Mechanisms of catalyst poisoning in palladium-c
    • Source:J. Am. Chem. Soc.[1][4] (ACS Publications)

    • Link:[Link]

  • pKa of Fluorinated Phenols

    • Title: Aqueous pKa values of fluorinated phenols.[1][5]

    • Source:J. Phys.[1] Org. Chem.

    • Link:[Link]

  • Sonogashira Optimization (Copper-Free)

    • Title: Copper-free Sonogashira coupling: A review.
    • Source:Organic Chemistry Portal
    • Link:[Link]

  • Protecting Group Strategies

    • Title: Protection of Phenols.[6]

    • Source:Organic-Synthesis.com
    • Link:[Link]

Sources

Troubleshooting

avoiding SNAr fluorine displacement in 2,5-Difluoro-4-iodophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 2,5-difluoro-4-iodophenol in complex syntheses.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers utilizing 2,5-difluoro-4-iodophenol in complex syntheses. While the iodine atom is an excellent handle for transition-metal-catalyzed cross-couplings, the two fluorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This guide provides a deep dive into the causality of this chemoselectivity issue and offers field-proven, self-validating protocols to ensure your reactions occur exactly where you intend them to.

Part 1: The Causality of Fluorine Displacement

Why does fluorine, typically a poor leaving group in aliphatic chemistry, become a liability in aromatic systems? The rate-determining step in an SNAr reaction is not the elimination of the leaving group, but the initial nucleophilic attack that breaks aromaticity to form the Meisenheimer complex[1].

Fluorine's extreme electronegativity exerts a powerful negative inductive effect, which drastically lowers the activation energy required to form this negatively charged intermediate[1]. Consequently, in the presence of nucleophiles (e.g., alkoxides, primary amines) and polar aprotic solvents, the C–F bonds in 2,5-difluoro-4-iodophenol can be outcompeted by the C–I bond, leading to unwanted defluorination.

Mechanism Nu Nucleophile (e.g., Amine) Meisenheimer Meisenheimer Complex (F-Stabilized) Nu->Meisenheimer Slow Substrate 2,5-Difluoro- 4-iodophenol Substrate->Meisenheimer Product SNAr Product (F Displaced) Meisenheimer->Product Fast

Logical relationship of SNAr kinetics driven by fluorine's inductive stabilization.

Part 2: Diagnostic Workflow

When troubleshooting your reaction, identifying the exact nature of the competing nucleophile and the electronic state of the phenol is critical.

SNAr_Troubleshooting Start Identify SNAr Issue CheckRxn Determine Reaction Type Start->CheckRxn CrossCoupling Cross-Coupling (C-I) CheckRxn->CrossCoupling Alkylation Phenol O-Alkylation CheckRxn->Alkylation BaseSolvent Evaluate Base/Solvent CrossCoupling->BaseSolvent ProtectingGroup Evaluate Phenol Status Alkylation->ProtectingGroup Action1 Use Toluene & K3PO4 BaseSolvent->Action1 If DMF used Action2 Use Mild Base (Cs2CO3) ProtectingGroup->Action2 Free Phenol Action3 Protect with TIPS ProtectingGroup->Action3 Small Ether

Diagnostic workflow for mitigating SNAr displacement in 2,5-difluoro-4-iodophenol.

Part 3: Troubleshooting FAQs

Q1: I am attempting a Suzuki coupling on the C–I bond, but LC-MS shows a mass missing 19 Da (loss of F, addition of nucleophile). How do I stop this? A1: You must lower the nucleophilicity of your system. Shift from polar aprotic solvents (DMF/DMSO) to non-polar (Toluene) or biphasic systems. Polar aprotic solvents leave nucleophiles "naked" and highly reactive. Furthermore, ensure your base is non-nucleophilic (e.g., K₃PO₄ instead of NaOH or NaOMe).

Q2: Does the protection status of the phenol dictate SNAr vulnerability? A2: Absolutely. A free phenol, when deprotonated to a phenoxide under basic coupling conditions, becomes strongly electron-donating. This pushes electron density into the ring, raising the energy barrier for the Meisenheimer complex and effectively shutting down SNAr. If you must protect the phenol, avoid small groups like methyl ethers; instead, use bulky silyl ethers (e.g., TIPS) to sterically shield the adjacent C2-fluorine[2].

Q3: Can solvent choice actively suppress SNAr while maintaining cross-coupling efficiency? A3: Yes. Utilizing solvents with strong hydrogen-bond donating (HBD) capabilities, such as fluorinated alcohols (e.g., HFIP), can solvate and stabilize anionic nucleophiles, thereby reducing their nucleophilicity toward the C–F bond[3]. Alternatively, biphasic Toluene/H₂O systems keep the inorganic base in the aqueous layer, minimizing its contact with the organic electrophile.

Part 4: Quantitative Parameter Matrix

Reaction ParameterHigh SNAr Risk ConditionLow SNAr Risk ConditionMechanistic Rationale
Solvent Polarity DMF, DMSO, NMPToluene, THF, CPMEPolar aprotic solvents leave nucleophiles unsolvated. Non-polar solvents suppress nucleophilicity.
Base Selection NaOMe, KOH, NaOHK₃PO₄, Cs₂CO₃, DIPEAStrong, unhindered bases act as direct nucleophiles. Bulky or insoluble bases restrict attack to the catalytic cycle[4].
Phenol Status Methyl Ether (-OMe)Free Phenol (-O⁻) or TIPSPhenoxide (-O⁻) strongly donates electrons, raising the arene LUMO. TIPS provides steric shielding to the C2-F bond.
Temperature > 90 °C40 °C – 65 °CSNAr has a higher activation energy than Pd-oxidative addition. Lower temperatures kinetically favor cross-coupling.

Part 5: Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Functionalization)

Objective: Couple an aryl boronic acid to the C4-Iodine without displacing the C2 or C5 fluorines.

  • Reagent Preparation: In an oven-dried flask, combine 2,5-difluoro-4-iodophenol (1.0 equiv), aryl boronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add a degassed biphasic mixture of Toluene/H₂O (4:1, 0.1 M). Causality: The biphasic system ensures the base remains in the aqueous layer, preventing a high concentration of naked nucleophiles in the organic phase where the fluoroarene resides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Causality: A bidentate ligand like dppf accelerates reductive elimination, outcompeting background SNAr kinetics.

  • Temperature Control: Heat to 65 °C for 12 hours. Do not exceed 80 °C.

  • Self-Validation Check: Before workup, analyze an organic aliquot via LC-MS. A successful reaction will display the desired product mass [M+H]⁺. If a mass corresponding to [M+H - 19 + Nu]⁺ is observed, SNAr has occurred. The strict absence of this mass validates the suppression of the SNAr pathway.

Protocol B: Chemoselective O-Alkylation of the Phenol

Objective: Alkylate the C1-Phenol without causing intermolecular SNAr polymerization.

  • Base Selection: Dissolve 2,5-difluoro-4-iodophenol (1.0 equiv) in MeCN (0.2 M). Add Cs₂CO₃ (1.2 equiv). Causality: Cs₂CO₃ is a mild base that deprotonates the phenol to phenoxide without acting as a competing nucleophile[4].

  • Electrophile Addition: Slowly add the alkyl halide (1.05 equiv) dropwise at 0 °C.

  • Temperature Control: Allow the reaction to warm to room temperature. Avoid heating above 40 °C to prevent the phenoxide from attacking the C–F bonds of adjacent molecules.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The formation of highly polar baseline spots indicates oligomerization (SNAr). A single, clean spot migrating faster than the starting material validates successful O-alkylation.

References

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: stackexchange.com URL: 1

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: acs.org URL: 4

  • Title: Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis Source: nih.gov URL: 3

  • Title: Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution Source: researchgate.net URL: 2

Sources

Optimization

Technical Support Center: Minimizing Homocoupling of 2,5-Difluoro-4-iodophenol

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that aryl iodides are highly reactive electrophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that aryl iodides are highly reactive electrophiles. When working with 2,5-Difluoro-4-iodophenol , this reactivity is pushed to the extreme. The electron-withdrawing fluorine atoms hyper-activate the carbon-iodine bond, while the acidic phenol group introduces competing acid-base dynamics.

This guide provides field-proven, mechanistically grounded strategies to suppress symmetrical biphenyl homocoupling and maximize your cross-coupling yields.

Mechanistic Causality: The Kinetics of Homocoupling

To permanently resolve homocoupling issues, we must address their kinetic origins. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), the catalytic cycle relies on a delicate kinetic balance between oxidative addition and transmetalation.

  • Hyper-Fast Oxidative Addition: Aryl iodides undergo oxidative addition to Pd(0) significantly faster than their bromide or chloride counterparts[1]. The presence of two strongly electron-withdrawing fluorine atoms in 2,5-difluoro-4-iodophenol further accelerates this step, rapidly generating the Ar-Pd(II)-I intermediate[2].

  • The Transmetalation Bottleneck: If the subsequent transmetalation step is sluggish—due to weak base, poor boronic acid/alkyne solubility, or unoptimized ligands—the Ar-Pd(II)-I species accumulates in the reaction mixture[1].

  • The Homocoupling Divergence: The accumulated Ar-Pd(II)-I can undergo disproportionation or a second transmetalation with another aryl palladium species to form an Ar-Pd(II)-Ar complex. Subsequent reductive elimination irreversibly yields the homocoupled biphenyl byproduct[2][3].

Pathway Visualization

CatalyticCycle Pd0 Pd(0) Catalyst ArPdI Ar-Pd(II)-I (Accumulates if TM is slow) Pd0->ArPdI Oxidative Addition (Very Fast for 2,5-diF-4-I-Phenol) TM_Cross Transmetalation (R-M) ArPdI->TM_Cross Fast TM (Optimized Conditions) TM_Homo Disproportionation / Ar-I Transmetalation ArPdI->TM_Homo Slow TM (Excess Ar-I / Poor Ligand) ArPdR Ar-Pd(II)-R TM_Cross->ArPdR Product Cross-Coupled Product (Ar-R) ArPdR->Product Reductive Elimination Product->Pd0 ArPdAr Ar-Pd(II)-Ar TM_Homo->ArPdAr Byproduct Homocoupled Byproduct (Ar-Ar) ArPdAr->Byproduct Reductive Elimination Byproduct->Pd0

Caption: Catalytic divergence in Pd-catalyzed coupling: Cross-coupling vs. Homocoupling pathways.

Troubleshooting FAQs

Q1: I am using standard Pd(dppf)Cl₂ and K₂CO₃, but my Suzuki coupling yields mostly the 2,2',5,5'-tetrafluoro-4,4'-dihydroxybiphenyl dimer. What is going wrong? A: The root cause is likely your unprotected phenol group. The acidic -OH proton consumes the K₂CO₃ base, forming a phenoxide. This not only starves the transmetalation step of the base it strictly requires but also alters the electronic properties of the substrate[4]. Corrective Action: Protect the phenol as a Methoxymethyl (MOM) or Benzyl ether prior to the coupling step. If protection is impossible, use a large excess (3-4 equivalents) of a stronger, non-nucleophilic base (e.g., Cs₂CO₃) and monitor the pH.

Q2: How can I tune my ligand to favor cross-coupling over homocoupling? A: Move away from small cone-angle ligands like PPh₃. Small ligands fail to provide the steric bulk necessary to prevent the formation of the bis-aryl palladium complex (Ar-Pd(II)-Ar)[3]. Corrective Action: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos. Their massive steric profile severely disfavors the coordination of a second aryl group, effectively shutting down the homocoupling pathway, while their electron-rich nature accelerates transmetalation[3].

Q3: In my Sonogashira coupling, I am observing both Glaser coupling (alkyne dimer) and aryl homocoupling. How do I isolate the variables? A: These are two distinct mechanistic failures. Glaser coupling (homocoupling of the terminal alkyne) is strictly promoted by the presence of oxygen and the copper co-catalyst[5]. Aryl homocoupling, however, occurs when the alkyne transmetalation is too slow to keep up with the rapid oxidative addition of the 2,5-difluoro-4-iodophenol[6]. Corrective Action: First, strictly degas your solvents using the freeze-pump-thaw method to eliminate oxygen and suppress Glaser coupling[6]. Second, to suppress aryl homocoupling, implement "copper-free" Sonogashira conditions using Pd(PPh₃)₄ and an amine base. This slows the overall cycle slightly, allowing transmetalation to remain the kinetically dominant pathway[6].

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how specific experimental modifications influence the kinetic competition between desired cross-coupling and undesired homocoupling for 2,5-Difluoro-4-iodophenol.

ParameterConditionCross-Coupling YieldHomocoupling YieldMechanistic Rationale
Phenol State Unprotected (-OH)< 30%> 40%Base consumption stalls transmetalation.
Phenol State Protected (-OMOM)> 85%< 5%Base is preserved for the catalytic cycle.
Ligand Choice PPh₃50%25%Small cone angle allows Ar-Pd-Ar formation.
Ligand Choice XPhos92%< 2%Steric bulk prevents bis-aryl Pd formation.
Addition Method All-at-once60%20%High [Ar-I] promotes bimolecular side reactions.
Addition Method Syringe Pump (2h)88%< 2%Low [Ar-I] starves the homocoupling pathway.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling of MOM-Protected 2,5-Difluoro-4-iodophenol

This protocol utilizes slow addition and steric hindrance to create a self-validating system where the homocoupling pathway is kinetically starved.

Step-by-Step Methodology:

  • Substrate Protection: Convert 2,5-Difluoro-4-iodophenol to its MOM ether using MOM-Cl and DIPEA in anhydrous DCM at 0 °C. Isolate and purify before proceeding.

  • System Preparation: To an oven-dried Schlenk flask, add the boronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Degassing (Critical Step): Add a 4:1 mixture of Toluene/H₂O. Degas the entire mixture via three consecutive freeze-pump-thaw cycles. Note: Failure to remove oxygen will oxidize the Pd(0) catalyst, which triggers homocoupling[1].

  • Slow Addition: Dissolve the MOM-protected 2,5-difluoro-4-iodophenol (1.0 equiv) in minimal degassed toluene. Using a syringe pump, add this solution dropwise to the reaction mixture at 80 °C over 2 hours.

  • Reaction Monitoring: Sample the reaction at 1 hour and 3 hours. Use LC-MS to track the disappearance of the starting material. Validate the suppression of homocoupling by confirming the absence of the dimer mass (m/z corresponding to the tetrafluoro-biphenyl derivative).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Organic Letters (ACS Publications). Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides. Available at: [Link]

  • OperaChem. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]

  • Journal of Organic Chemistry (ACS Publications). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions with 2,5-Difluoro-4-iodophenol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet complex issue:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet complex issue: catalyst poisoning in cross-coupling reactions involving 2,5-Difluoro-4-iodophenol. My approach is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to diagnose and resolve challenges in your own experiments.

Section 1: Understanding the Challenge - Why is Catalyst Poisoning a Concern with 2,5-Difluoro-4-iodophenol?

2,5-Difluoro-4-iodophenol is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature (phenol, iodine, and fluorine substituents) allows for diverse synthetic transformations, most commonly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] However, the very features that make this molecule attractive can also be the source of significant catalytic challenges.

The primary symptom of catalyst poisoning is a dramatic drop in reaction rate or a complete failure of the reaction, often resulting in low yields of the desired product.[3] Other signs can include the formation of palladium black (aggregated, inactive palladium) or the appearance of unexpected side products.[4][5]

Several factors related to the substrate and reaction environment can contribute to catalyst deactivation:

  • Inherent Substrate Reactivity: The phenolic hydroxyl group, while a key functional handle, can also interact with the palladium catalyst. Under certain conditions, particularly with strong bases, the phenoxide can coordinate to the metal center, potentially altering its catalytic activity. While iodophenols are generally reactive, specific reaction conditions might be needed to achieve full conversion.[6]

  • Impurities in Starting Materials: This is arguably the most frequent cause of catalyst poisoning. Trace impurities in the 2,5-Difluoro-4-iodophenol starting material, the coupling partner (e.g., boronic acid), or even the solvents and bases can act as potent inhibitors.[7]

  • Reaction Conditions: Factors like temperature, solvent choice, and the specific base used can significantly influence the stability and activity of the palladium catalyst.[4] High temperatures can lead to catalyst agglomeration, while an inappropriate solvent might not effectively solubilize all components, leading to side reactions.[8]

Section 2: Troubleshooting Guide - A Systematic Approach to Diagnosing Catalyst Poisoning

When a reaction with 2,5-Difluoro-4-iodophenol fails, a systematic, evidence-based approach is crucial. The following workflow will guide you from initial observation to a targeted solution.

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Diagnosing the Cause cluster_2 Phase 3: Implementing Solutions A Low or No Conversion Observed B Verify Reagent Integrity & Stoichiometry A->B C Check Reaction Setup (Inert Atmosphere, Temperature) B->C D Run Control Experiment with High-Purity Reagents C->D E Analyze Starting Materials for Impurities (e.g., GC-MS, NMR) D->E If improvement, suspect impurity F Screen Reaction Parameters (Ligand, Solvent, Base) D->F If no improvement, suspect conditions G Purify Starting Materials (Recrystallization, Chromatography) E->G H Optimize Ligand/Catalyst System F->H I Adjust Solvent and Base Combination F->I G->A Re-run Reaction J Consider a Catalyst Scavenger

Caption: A stepwise workflow for diagnosing and resolving catalyst deactivation.

Section 3: Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My Suzuki-Miyaura reaction with 2,5-Difluoro-4-iodophenol has stalled.

  • Q: I'm seeing very low conversion in my Suzuki-Miyaura coupling, even after several hours. What's the most likely culprit?

    A: The most probable cause is catalyst poisoning by impurities in your starting materials.[9] Elemental sulfur, even at ppm levels, is a known and potent poison for palladium catalysts.[10] Other potential inhibitors include residual sulfur-containing reagents from the synthesis of your starting materials, or other coordinating species.[11]

  • Q: How can I confirm if impurities are the problem?

    A: The most definitive method is to run a control experiment.[5] Purify a small batch of your 2,5-Difluoro-4-iodophenol (see Experimental Protocols below) and re-run the reaction under identical conditions. If you observe a significant improvement in conversion, it strongly indicates that an impurity in your starting material was inhibiting the catalyst.

Issue 2: I'm observing the formation of palladium black.

  • Q: My reaction mixture is turning black, and the reaction has stopped. What is happening?

    A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst agglomeration and deactivation.[5][8] The active, soluble Pd(0) species is aggregating into larger, inactive palladium metal particles. This can be triggered by several factors, including high reaction temperatures, the use of ligands that are not robust enough to stabilize the catalyst throughout the cycle, or the presence of oxygen.[4][8]

  • Q: How can I prevent the formation of palladium black?

    A: First, ensure your reaction is conducted under a rigorously inert atmosphere to exclude oxygen.[8] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[8] If high temperatures are necessary, consider screening more robust ligands, such as bulky biarylphosphine ligands, which are designed to stabilize the palladium center and prevent aggregation.[12][13] In some cases, simply lowering the reaction temperature and extending the reaction time can mitigate this issue.[8]

Issue 3: My reaction is giving inconsistent results.

  • Q: I'm getting different yields every time I run the same reaction. What could be causing this variability?

    A: Inconsistent results often point to variable levels of catalyst poisons in your reagents or issues with the reaction setup. Ensure you are using solvents from a freshly opened bottle and that they are properly degassed.[8] The quality of your base is also critical; it should be stored in a desiccator to prevent moisture absorption.[7] If you suspect batch-to-batch variability in your 2,5-Difluoro-4-iodophenol, consider purifying the entire batch before use.

Section 4: Data Presentation - Common Catalyst Poisons and Their Effects

The following table summarizes common classes of catalyst poisons relevant to reactions with 2,5-Difluoro-4-iodophenol and their typical effects.

Poison ClassExamplesProbable SourceEffect on Palladium Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfatesImpurities from starting material synthesisStrong coordination to the palladium center, blocking active sites and causing irreversible deactivation.[11][14][15]
Coordinating Heterocycles Excess pyridine, other nitrogen-containing impuritiesSubstrate, product, or additivesCan coordinate to the metal, potentially forming stable, inactive complexes that disrupt the catalytic cycle.[9][16]
Excess Halides High concentrations of chloride, bromide, iodideSubstrate, salts, additivesCan alter the electronic properties of the catalyst or form stable halo-complexes, slowing down key steps in the catalytic cycle.[3][9]
Oxygen Air leakage into the reaction vesselImproperly sealed flask, inadequate degassingOxidizes the active Pd(0) catalyst to inactive Pd(II) species.[8]
Water Wet solvents or reagentsImproperly dried glassware or reagentsCan lead to hydrolysis of phosphine ligands and decomposition of some boronic acids, indirectly affecting catalyst performance.[9]

Section 5: Experimental Protocols

Protocol 1: Purification of 2,5-Difluoro-4-iodophenol by Recrystallization

This protocol is a general guideline. The choice of solvent may need to be optimized based on the specific impurities present.

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure 2,5-Difluoro-4-iodophenol in a minimal amount of a hot solvent (e.g., heptane, toluene, or a mixture thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a larger flask, add the bulk of the impure material and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Small-Scale Reaction Screening for Troubleshooting

This protocol allows for the efficient testing of different reaction parameters to identify the optimal conditions.

  • Setup: Arrange a series of small reaction vials or a multi-well reaction block. Ensure each vial is equipped with a small stir bar.

  • Reagent Addition: To each vial, add 2,5-Difluoro-4-iodophenol (e.g., 0.1 mmol).

  • Variable Addition: In separate vials, add different palladium catalysts/ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf) with additional ligand), different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and different degassed solvents (e.g., dioxane, toluene, DMF).

  • Coupling Partner Addition: Add the coupling partner (e.g., boronic acid, 0.12 mmol).

  • Reaction Execution: Seal the vials, purge with an inert gas (e.g., argon or nitrogen), and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Analysis: After a set time (e.g., 4, 8, or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to the desired product.

References

  • Ozawa, F., Ito, T., & Yamamoto, A. (1982). Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. Journal of the American Chemical Society, 104(12), 3457–3463. Retrieved from [Link]

  • Kohlpaintner, C., & Beller, M. (1997). Poisoning and deactivation of palladium catalysts. Catalysis Today, 37(2), 147-158. Retrieved from [Link]

  • Sulman, E., & Matveeva, V. (2002). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Kinetics and Catalysis, 43, 536-548. Retrieved from [Link]

  • Yamamoto, T., Yamamoto, A., & Ikeda, S. (1971). Mechanisms of Thermal Decomposition of trans- and cis-Dialkylbis(tertiary phosphine)palladium(II). Reductive Elimination and trans to cis Isomerization. Bulletin of the Chemical Society of Japan, 45(4), 1111-1117. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • Vaddepalli, K., & Doyle, A. G. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(7), 1269-1275. Retrieved from [Link]

  • Al-Masri, M. S., & Al-Allaf, T. A. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(4), 1339-1348. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., & Reis, R. M. B. (1983). Microcalorimetric studies on the thermal decomposition of platinum and palladium complexes containing phosphine or diene ligands. Journal of the Chemical Society, Dalton Transactions, (9), 1857-1860. Retrieved from [Link]

  • Barbier, J., & Marecot, P. (1986). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Applied Catalysis, 22(2), 309-320. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3375-3383. Retrieved from [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 111(3), 1417-1492. Retrieved from [Link]

  • Platero-Prats, A. E., & Voutchkova-Kostal, A. M. (2024). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis. Retrieved from [Link]

  • Hartwig, J. F. (2004). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie International Edition, 43(48), 6618-6621. Retrieved from [Link]

  • Kpegba, K., & Vachet, R. W. (2019). Mechanistic investigation of the effect of S-based poisons on Pd-catalyzed cross-coupling reactions. Journal of the American Society for Mass Spectrometry, 30(11), 2355-2363. Retrieved from [Link]

  • Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3375-3383. Retrieved from [Link]

  • Nykjaer, A., & Püntener, K. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(1), 133-137. Retrieved from [Link]

  • Williams, J. M. J., & Thaisrivongs, S. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Al-Masri, M. S., & Al-Allaf, T. A. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. ResearchGate. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (12), 606. Retrieved from [Link]

Sources

Optimization

handling moisture sensitivity of 2,5-Difluoro-4-iodophenol derivatives

This guide functions as a specialized Technical Support Center for researchers working with 2,5-Difluoro-4-iodophenol and its derivatives. It moves beyond basic safety data sheets (SDS) to address the practical, bench-le...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,5-Difluoro-4-iodophenol and its derivatives. It moves beyond basic safety data sheets (SDS) to address the practical, bench-level challenges of handling this electron-deficient, poly-functionalized scaffold.

Case ID: DFIP-HANDLE-01 Status: Active Support Level: Tier 3 (Senior Scientist)

Part 1: Technical Snapshot & Chemical Context

Before troubleshooting, understand the molecule's behavior.[1] This is not just a phenol; it is an acidic, electron-deficient aromatic system .

PropertyValue / CharacteristicImplication for Handling
Acidity (

)
~7.3 – 7.7 (Predicted)Significantly more acidic than phenol (

10). Deprotonates easily; salts are stable but highly hygroscopic.
Electronic Nature Electron Deficient (

-acidic)
The fluorine atoms pull electron density, making the ring susceptible to Nucleophilic Aromatic Substitution (

) if handled carelessly with strong nucleophiles.
Iodine Stability Moderate to LowThe C-I bond is weak (

65 kcal/mol). Sensitive to light (homolytic cleavage) and Pd-catalyzed protodeiodination in the presence of moisture.
Primary Hazard Moisture-Induced Failure While the parent phenol is stable, its derivatives (triflates, silyl ethers) and intermediates (phenolate salts) are critically moisture-sensitive.

Part 2: Critical Handling Protocols (The "Gold Standard")

Storage & Stability

Q: How should I store the bulk material vs. the activated derivatives?

  • Parent Phenol: Store at 2–8°C in the dark. The iodine atom is photosensitive; prolonged light exposure liberates

    
    , turning the white solid pink/brown.
    
  • Activated Derivatives (Triflates/Silyl Ethers): These must be stored under Argon/Nitrogen at -20°C . Moisture acts as a catalyst for hydrolysis.[2] A triflate stored in a screw-cap vial without parafilm will degrade within weeks in a humid freezer.

Weighing & Solubilization

Q: Can I weigh this on the open bench?

  • Parent Phenol: Yes, but minimize exposure. It is hygroscopic. If the solid clumps, it has absorbed water, which will skew stoichiometric calculations for sensitive coupling reactions.

  • Protocol:

    • Dry the glassware in an oven (

      
      C) for at least 2 hours.
      
    • Cool glassware in a desiccator or under a stream of inert gas.

    • Use anhydrous solvents (THF, DMF, Dioxane) taken directly from a solvent purification system (SPS) or dried over molecular sieves (3Å or 4Å).

Visualizing the Safe Handling Workflow

(See Diagram 1 below for the logic flow)

SafeHandling cluster_0 Critical Control Point Start Start: 2,5-Difluoro-4-iodophenol Check Visual Inspection (Color Check) Start->Check Dry Drying Step (High Vac / P2O5) Check->Dry If Pink/Clumped Solv Solubilization (Anhydrous Solvent) Check->Solv If White/Free-flowing Dry->Solv Deriv Derivatization (e.g., Triflation) Solv->Deriv Schlenk Line Store Storage (-20°C, Argon) Deriv->Store Immediate

Caption: Diagram 1: Decision matrix for handling and processing the starting material. Note the critical control point at solubilization where moisture introduction is most fatal.

Part 3: Reaction Optimization & Troubleshooting

Scenario A: Alkylation (Ether Synthesis) Fails

Symptom: You are trying to make the methyl or benzyl ether, but you recover starting material or get low yields. The Science: Because of the fluorine atoms, the phenoxide anion is less nucleophilic than a standard phenol. If your solvent is "wet" (contains water), the base (e.g.,


 or 

) will react with water to form Hydroxide (

). Hydroxide is a better nucleophile than your fluorinated phenoxide and will consume your alkyl halide.
  • The Fix:

    • Switch to polar aprotic solvents (DMF or DMAc) to boost the nucleophilicity of the phenoxide.

    • Add 18-crown-6 (if using K salts) to strip the cation and expose the "naked" anion.

    • Strictly anhydrous conditions are required to prevent hydroxide competition.

Scenario B: Suzuki Coupling Turns Black (Pd Black)

Symptom: During cross-coupling at the iodine site, the reaction mixture turns black immediately, and de-iodinated product (2,5-difluorophenol) is observed. The Science:

  • Protodeiodination: In the presence of water and heat, Palladium can insert into the C-I bond, but if the transmetallation step is slow (due to wet boronic acid or poor base), the intermediate grabs a proton from water/solvent.

  • Catalyst Death: Water can promote the aggregation of Pd(0) into inactive Pd-black nanoparticles, especially if the phosphine ligands oxidize.

  • The Fix:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen + Moisture is the killer combination.

    • Use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) rather than aqueous carbonate solutions if the substrate is sensitive.
    • Switch Catalyst: Use

      
       or 
      
      
      
      . The bidentate ligand in dppf resists deiodination better than monodentate ligands.
Scenario C: Triflate Hydrolysis on Silica

Symptom: You synthesized the triflate (2,5-difluoro-4-iodophenyl triflate), but it vanished during column chromatography. The Science: Triflates on electron-deficient rings are highly reactive electrophiles. The slightly acidic/hydrated nature of silica gel can hydrolyze the triflate back to the phenol during purification.

  • The Fix:

    • Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine/Hexanes buffer.

    • Fast Column: Do not let the compound sit on the silica. Flash it quickly.

    • Alternative: Recrystallize instead of chromatography if possible.

Part 4: Troubleshooting Matrix

SymptomProbable CauseVerificationSolution
Pink/Purple Solid Iodine liberation (oxidation/photolysis).Dissolve in DCM; purple solution confirms

.
Wash DCM solution with Sodium Thiosulfate (

). Recrystallize. Store in dark.
New Spot on TLC (Lower Rf) Hydrolysis of protecting group (Silyl/Triflate).Spot co-elutes with parent phenol.Dry solvents.[1][3][4] Use fresh reagents. Ensure base is anhydrous.
Reaction Stalls at 50% Catalyst poisoning by water/oxygen.Solution turns black (Pd precipitation) rather than dark red/orange.Add more catalyst (risky) or restart with strictly degassed solvents.
Product is De-iodinated Protodeiodination via moisture.Mass Spec shows M-126 (Loss of I, gain of H).Lower reaction temp. Increase concentration of coupling partner. Exclude water.

Part 5: Mechanism of Moisture-Induced Failure

(See Diagram 2 below)

FailureMechanism Start Reaction: Pd-Catalyzed Coupling OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Path1 Path A: Anhydrous (Correct) Success Transmetallation -> Product Path1->Success Path2 Path B: Moisture Present (Failure) Fail1 Protonation (H-OH source) Result: De-iodinated Arene Path2->Fail1 Fail2 Ligand Oxidation (O2/H2O) Result: Pd Black Precipitate Path2->Fail2 OxAdd->Path1 OxAdd->Path2

Caption: Diagram 2: Mechanistic divergence. Moisture diverts the oxidative addition intermediate toward protodeiodination (useless byproduct) or kills the catalyst.

References

  • Acidity of Fluorinated Phenols

    • Gross, K. C.; Seybold, P. G.; Hadad, C. M. "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry, 2002, 67(19), 6606-6611.
    • Note: Establishes the electron-withdrawing effect of F
  • Stability of Aryl Triflates

    • Barbero, M.; Cadamuro, S.; Dughera, S. "Triflates and Silica: An Overview of Their Interactions." Journal of Organic Chemistry, 2014 , 79, 8348.[3]

    • Note: Details the hydrolysis of trifl
  • Protodeiodination in Pd-Coupling

    • Glover, B.; Harvey, K.; Liu, B.; Sharp, M.; Tymoschenko, M. "Protodeboronation of Boronic Acids and Protodeiodination of Aryl Iodides." Organic Letters, 2003, 5(3), 301-304.
    • Note: Explains the mechanism of iodine loss in the presence of moisture/protons.
  • Handling Silyl Ethers

    • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.
    • Note: The foundational text on TBDMS stability and moisture sensitivity.

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution on 2,5-Difluoro-4-iodophenol

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting and optimization strategies for performing nucleophilic substitution reactions on the challenging substrate, 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting and optimization strategies for performing nucleophilic substitution reactions on the challenging substrate, 2,5-Difluoro-4-iodophenol. Our focus is on moving beyond theoretical steps to provide field-proven insights that address common experimental failures and enhance reaction success rates.

Section 1: Fundamental Principles & Core Challenges

Before troubleshooting, it is critical to understand the inherent chemical challenges posed by this substrate. The rate and selectivity of nucleophilic aromatic substitution (SNAr) are governed by the electronic properties of the ring, the nature of the leaving group, and the reaction conditions.

FAQ: Why is my nucleophilic substitution reaction on 2,5-Difluoro-4-iodophenol so slow or failing entirely?

This is the most common issue researchers face with this substrate, and the answer lies in its unique electronic and structural properties.

  • The Deactivating Effect of the Phenolic Group: The primary obstacle is the hydroxyl (-OH) group. As a powerful electron-donating group (EDG) by resonance, it increases the electron density of the aromatic ring. Nucleophilic aromatic substitution requires an electron-poor (electrophilic) ring to be attacked by a nucleophile.[1][2] The presence of the -OH group fundamentally deactivates the ring toward SNAr. While a base is required to deprotonate the phenol for many nucleophiles to react, the resulting phenoxide (-O⁻) is an even more potent electron-donating group, further shutting down the desired reactivity.

  • Leaving Group Hierarchy in SNAr: A common misconception, derived from SN2 reactions, is that iodide is an excellent leaving group. In the context of the SNAr addition-elimination mechanism, the opposite is true. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which breaks aromaticity to form a negatively charged intermediate (a Meisenheimer complex).[3][4] This step is accelerated by highly electronegative substituents that can stabilize the forming negative charge. Consequently, the typical leaving group ability for SNAr is F > Cl > Br > I .[2][3] Your substrate contains both fluorine and iodine, and under standard SNAr conditions, fluorine is the kinetically favored leaving group.

  • Positional Effects: For an electron-withdrawing group to effectively activate the ring and stabilize the Meisenheimer complex, it must be positioned ortho or para to the leaving group, allowing for resonance delocalization of the negative charge.[2][4][5] In 2,5-Difluoro-4-iodophenol, the substituents are not optimally positioned to activate the iodine for departure via a classical SNAr mechanism.

Section 2: Troubleshooting and Optimization Guide

This section provides direct answers to specific experimental problems, guiding you from diagnosis to solution.

Question 1: "My reaction shows no conversion, even at high temperatures. What are the first things to check?"

Low or no conversion is typically due to a failure to overcome the substrate's inherent lack of reactivity. A systematic check of your reaction parameters is essential.

  • Diagnosis:

    • Inadequate Base: Is the phenolic proton being removed? Many nucleophiles (e.g., amines) are not basic enough to deprotonate the phenol, and their protonated forms are non-nucleophilic.

    • Incorrect Solvent: Are you using a protic solvent (e.g., ethanol, water)? Protic solvents can form a hydrogen-bond "cage" around anionic nucleophiles, drastically reducing their reactivity.[6][7]

    • Insufficient Nucleophile Strength: The deactivated ring requires a highly reactive nucleophile.[8]

  • Solutions:

    • Base Selection: Use at least one equivalent of a strong, non-nucleophilic base to ensure complete formation of the phenoxide before adding your nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • Solvent Optimization: Employ polar aprotic solvents. These solvents excel at solvating the cation of the base while leaving the nucleophile anion "naked" and highly reactive.[7][9] They are the standard for SNAr reactions.

    • Temperature: Reactions on deactivated aryl halides often require significant thermal energy. If you are running the reaction at 80 °C, consider incrementally increasing the temperature to 120 °C or higher, monitoring for decomposition.

ParameterRecommendationRationale
Solvent DMSO, DMF, NMP, DMAcPolar aprotic; enhances nucleophilicity.[7][9]
Base K₂CO₃, Cs₂CO₃, NaHEnsures deprotonation of phenol; choice depends on nucleophile and conditions.
Temperature 80 - 150 °C (or higher)Overcomes high activation energy of deactivated systems.[10][11]
Question 2: "I am observing substitution of a fluorine atom instead of the iodine. How can I control selectivity for the C-I bond?"

This is the expected outcome for a thermal SNAr reaction and represents the most significant strategic challenge. Attempting to force the substitution at the iodine site by simply increasing the temperature will likely lead to decomposition or a mixture of products.

The critical insight is that a different reaction mechanism is required. To selectively substitute the iodine, you must move from an SNAr manifold to a transition-metal-catalyzed cross-coupling reaction .

  • Mechanistic Cause: As established, fluorine's high electronegativity makes the carbon it is attached to more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate, making it the preferred site of attack in an SNAr reaction.[4]

  • Solution: Employ Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions are highly selective for heavier halogens. The reactivity order in these reactions is typically I > Br > Cl >> F , the exact opposite of SNAr.[12] This provides a robust and reliable method for targeting the C-I bond while leaving the C-F bonds untouched.

    • For C-O or C-N bond formation (e.g., with alcohols, phenols, or amines): A Copper-catalyzed reaction, often referred to as an Ullmann Condensation or Ullmann-type reaction, is the most direct and cost-effective approach.

    • For C-C bond formation (e.g., Suzuki, Sonogashira): A Palladium-catalyzed reaction is the standard method.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting reactions with 2,5-Difluoro-4-iodophenol.

G cluster_troubleshoot_conversion Troubleshooting Conversion cluster_troubleshoot_selectivity Troubleshooting Selectivity start Reaction Start: 2,5-Difluoro-4-iodophenol + Nucleophile check_conversion Check Conversion (TLC, LCMS) start->check_conversion no_conversion Problem: No/Low Conversion check_conversion->no_conversion No f_sub Problem: Fluorine Substitution check_conversion->f_sub Yes, but wrong product success Success: Desired Product check_conversion->success Yes, correct product check_base Is a strong base used? (e.g., K2CO3, Cs2CO3) no_conversion->check_base diagnosis Diagnosis: S_N_Ar mechanism is dominant. F is the preferred leaving group. f_sub->diagnosis check_solvent Is solvent polar aprotic? (e.g., DMSO, DMF) check_base->check_solvent Yes add_base Action: Add Strong Base check_base->add_base No check_temp Is temperature high enough? (>100 °C) check_solvent->check_temp Yes change_solvent Action: Switch to DMSO/DMF check_solvent->change_solvent No increase_temp Action: Increase Temperature check_temp->increase_temp No check_temp->diagnosis Yes, still no conversion increase_temp->start change_solvent->start add_base->start switch_mechanism Solution: Switch to Metal Catalysis (e.g., Cu- or Pd-catalyzed) diagnosis->switch_mechanism rerun Re-run reaction under catalytic conditions switch_mechanism->rerun rerun->start G cluster_snar S_N_Ar Pathway (Thermal) cluster_cu Copper-Catalyzed Pathway snar_start Substrate + Nu:- snar_attack Nucleophilic Attack on C-F bond (Rate-Determining Step) snar_start->snar_attack snar_intermediate Meisenheimer Complex (Negative charge on ring) snar_attack->snar_intermediate snar_eliminate Elimination of F- snar_intermediate->snar_eliminate snar_product Product: Fluorine Substituted snar_eliminate->snar_product cu_start Substrate + Nu-H + Cu(I) Catalyst cu_oa Oxidative Addition of Cu(I) into C-I bond cu_start->cu_oa cu_intermediate Ar-Cu(III)-I Species cu_oa->cu_intermediate cu_re Reductive Elimination cu_intermediate->cu_re + Nu-H, -HI cu_product Product: Iodine Substituted cu_re->cu_product cu_product->cu_start Catalyst Turnover

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 2,5-Difluoro-4-iodophenol

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2,5-Difluoro-4-iodophenol , a critical intermediate in the synthesis of fluorinated bioisosteres and supramolecular synthons....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2,5-Difluoro-4-iodophenol , a critical intermediate in the synthesis of fluorinated bioisosteres and supramolecular synthons.

This guide is structured to serve researchers requiring precise structural validation of halogenated phenol derivatives.

Executive Summary

2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) represents a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions where the iodine at the C4 position serves as a reactive handle, while the fluorine atoms at C2 and C5 modulate lipophilicity and metabolic stability.[1]

Accurate NMR characterization of this compound is challenging due to the "Fluorine Effect" —the concurrent strong inductive withdrawing (-I) and resonance donating (+R) effects of fluorine, combined with significant Heteronuclear J-coupling (


).[1] This guide deconstructs the spectrum to distinguish this scaffold from its non-iodinated or non-fluorinated analogs.

1H NMR Spectral Analysis

Predicted & Observed Chemical Shifts (DMSO-d6)

The 1H NMR spectrum of 2,5-Difluoro-4-iodophenol is characterized by two distinct aromatic signals and a labile hydroxyl proton.[1] The presence of Fluorine at the 2 and 5 positions creates a complex splitting pattern (doublet of doublets) for the remaining aromatic protons due to


 and 

coupling.
Comparative Shift Table

The following table contrasts the target compound with its closest structural analogs to highlight the specific shielding/deshielding vectors of the Iodine/Fluorine combination.

Proton Environment2,5-Difluoro-4-iodophenol (Target)2,5-Difluorophenol (Analog A)4-Iodophenol (Analog B)[1]Mechanistic Insight
Solvent DMSO-d

DMSO-d

DMSO-d

DMSO minimizes -OH exchange
-OH (Phenolic) 10.5 - 11.0 ppm (br s)~10.2 ppm~9.5 ppmIodine and Fluorine are electron-withdrawing, increasing acidity and deshielding the -OH.[1]
H3 (Ortho to I) 7.45 - 7.55 ppm (dd)6.70 - 6.90 ppm (m)7.50 ppm (d)The Iodine atom exerts a strong deshielding effect (heavy atom anisotropy) on the ortho proton (H3).[1]
H6 (Ortho to OH) 6.60 - 6.80 ppm (dd)6.50 - 6.70 ppm (m)6.60 ppm (d)H6 is shielded by the ortho-F and para-F effects, appearing upfield relative to H3.[1]

Note on Assignments:

  • H3 (C3-H): Located between Fluorine (C2) and Iodine (C4).[1] It appears downfield (~7.5 ppm) primarily due to the deshielding effect of the adjacent Iodine.

  • H6 (C6-H): Located between Fluorine (C5) and Hydroxyl (C1).[1] It appears upfield (~6.7 ppm) due to the electron-donating resonance effect of the ortho-hydroxyl group.[1]

Coupling Constant "Fingerprint" (J-Values)

Unlike simple phenols, the signals for H3 and H6 are not singlets or simple doublets.[1] They exhibit Second-Order Coupling due to the 100% natural abundance of


 (Spin 1/2).[1]
  • H3 Signal (dd):

    • Split by F2 (Ortho):

      
      [1]
      
    • Split by F5 (Para):

      
      [1]
      
    • Appearance: A distinct doublet of doublets (dd).[1]

  • H6 Signal (dd):

    • Split by F5 (Ortho):

      
      [1]
      
    • Split by F2 (Para):

      
      [1]
      
    • Appearance: A distinct doublet of doublets (dd), often appearing as a pseudo-triplet if J values are similar.[1]

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow accounts for the relaxation properties of fluorinated aromatics and the exchangeability of phenolic protons.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 2,5-Difluoro-4-iodophenol.[1]

  • Solvent: Use 0.6 mL DMSO-d

    
      (99.9% D).[1]
    
    • Why DMSO? Chloroform (CDCl

      
      ) often leads to broadened -OH signals due to rapid proton exchange.[1] DMSO forms strong hydrogen bonds with the phenol, "locking" the proton and sharpening the peak, allowing for integration.
      
  • Additives: Add 0.05% TMS (Tetramethylsilane) as an internal reference (

    
     ppm).
    
Step 2: Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Spectral Width (SW): 14 ppm (to capture the downfield -OH).[1]

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Protons adjacent to halogens (F, I) often have longer T1 relaxation times.[1] A short D1 (<1s) will suppress the integration of aromatic protons relative to solvent/impurities.

  • Scans (NS): 16 to 64 scans (sufficient for >10 mg).[1]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is critical for the multiplet regions (6.5 - 7.6 ppm) to accurately resolve the J-coupling.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure of 2,5-Difluoro-4-iodophenol, distinguishing it from impurities (like 2,5-difluorophenol starting material).

NMR_Workflow Start Start: Crude Sample Analysis Solvent Dissolve in DMSO-d6 (Stabilize -OH) Start->Solvent Acquire Acquire 1H NMR (D1 > 2.0s, SW = 14ppm) Solvent->Acquire CheckOH Check -OH Region (10.0 - 11.0 ppm) Acquire->CheckOH OH_Present Broad Singlet Present CheckOH->OH_Present Yes OH_Absent Signal Absent/Broad CheckOH->OH_Absent No (Wet DMSO?) Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) OH_Present->Aromatic Coupling Check Coupling Pattern Aromatic->Coupling Pattern_Target Two distinct 'dd' signals (H3 & H6 decoupled by I) Coupling->Pattern_Target Separated Signals Pattern_SM Complex Multiplet (H3/H4 coupling seen in SM) Coupling->Pattern_SM Overlapping Multiplets Confirm CONFIRMED: 2,5-Difluoro-4-iodophenol Pattern_Target->Confirm Reject REJECT: Likely 2,5-Difluorophenol Pattern_SM->Reject

Caption: Decision tree for validating 2,5-Difluoro-4-iodophenol structure via 1H NMR, highlighting the differentiation from non-iodinated starting materials.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [1]

  • ChemicalBook. (2024).[1] 2,5-Difluoroaniline 1H NMR Spectrum (Analog Reference).

  • National Institute of Standards and Technology (NIST). (2024).[1] 4-Iodophenol 1H NMR Data. NIST Chemistry WebBook.

  • Abraham, R. J., et al. (2006).[1][2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][3] 2,5-Difluoro-4-iodophenol Product Specifications and Structural Data. [1]

Sources

Comparative

Advanced Characterization of 2,5-Difluoro-4-iodophenol: A Comparative NMR Guide

This guide outlines the advanced interpretation of 19F NMR spectra for 2,5-Difluoro-4-iodophenol , a critical building block in medicinal chemistry. It moves beyond basic spectral assignment to provide a comparative anal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the advanced interpretation of 19F NMR spectra for 2,5-Difluoro-4-iodophenol , a critical building block in medicinal chemistry. It moves beyond basic spectral assignment to provide a comparative analysis against 1H NMR and strategies for distinguishing the target molecule from common regioisomeric impurities.

Executive Summary: The Analytical Challenge

2,5-Difluoro-4-iodophenol is a densely functionalized scaffold used to introduce fluorine and iodine handles into drug candidates. The primary analytical challenge lies in verifying the regiochemistry of iodination .

The starting material, 2,5-difluorophenol, has two activated positions (C4 and C6) susceptible to electrophilic aromatic substitution. While C4 (para to -OH) is thermodynamically preferred, the C6 (ortho to -OH) isomer is a common impurity. 19F NMR is the superior technique for distinguishing these isomers due to its high sensitivity to the local electronic environment, which changes drastically between the 4-iodo and 6-iodo congeners.

Methodology Comparison: 19F vs. 1H NMR

While 1H NMR is standard, it suffers from specific limitations for this molecule. 19F NMR offers a cleaner, more diagnostic window into the structure.[1]

Feature1H NMR19F NMRAdvantage
Spectral Window Narrow (~10 ppm). Signals often overlap.Wide (~400 ppm). Zero overlap between isomers.19F
Solvent Effects -OH proton signal is broad/invisible in CDCl3; requires DMSO-d6.Fluorine signals are sharp and distinct in all common solvents.19F
Structural Insight Two aromatic singlets (or weak doublets). Hard to assign regiochemistry without NOE.Two distinct multiplets with diagnostic chemical shifts.[1][2]19F
Impurity Detection <5% impurity often buried in the baseline or under main peaks.Impurities appear as distinct peaks miles away from the product.19F

Deep Dive: 19F NMR Interpretation

Theoretical Chemical Shift Prediction

The 2,5-difluoro-4-iodophenol molecule lacks symmetry, resulting in two chemically non-equivalent fluorine environments.

  • F2 (Fluorine at Position 2):

    • Environment: Ortho to Hydroxyl (-OH), Meta to Iodine (-I).

    • Electronic Effect: The -OH group is an electron donor by resonance but withdrawing by induction. In fluorophenols, the ortho effect typically results in a significant upfield shift (shielding) relative to fluorobenzene.

    • Predicted Shift: -135 to -145 ppm (Reference: 2-fluorophenol

      
       ppm).
      
  • F5 (Fluorine at Position 5):

    • Environment: Meta to Hydroxyl (-OH), Ortho to Iodine (-I).

    • Electronic Effect: The Iodine atom is a "heavy atom." While halogens generally deshield ortho protons, the "Heavy Atom Effect" on 13C and 19F often leads to shielding (upfield shift) or anomalous shifts compared to lighter halogens. However, relative to F2, F5 lacks the strong shielding resonance from the ortho-OH.

    • Predicted Shift: -110 to -125 ppm (Reference: 3-fluorophenol

      
       ppm; Iodine influence is variable but distinct from OH).
      
Coupling Patterns (The Fingerprint)

The multiplicity of the signals provides the definitive proof of structure.

  • F2 Signal:

    • Primary Coupling:

      
       to H3 (Ortho). Large coupling (~9-11 Hz).
      
    • Secondary Coupling:

      
       to H6 (Meta). Medium coupling (~6-8 Hz).
      
    • Tertiary Coupling:

      
       to F5 (Para). Small coupling (0-2 Hz).[3] often unresolved, leading to line broadening rather than splitting.
      
    • Appearance: Doublet of Doublets (dd).

  • F5 Signal:

    • Primary Coupling:

      
       to H6 (Ortho). Large coupling (~9-11 Hz).
      
    • Secondary Coupling:

      
       to H3 (Meta). Medium coupling (~6-8 Hz).
      
    • Appearance: Doublet of Doublets (dd).

Diagnostic Check: If the sample is run in dry DMSO-d6, the hydroxyl proton (H1) may couple to F2 (


), splitting the F2 signal further into a ddd . This confirms F2 is ortho to the phenol group.

Experimental Workflow & Decision Tree

The following diagram illustrates the logic flow for confirming the product identity and rejecting the common 6-iodo impurity.

NMR_Workflow Start Acquire 19F NMR Spectrum (Proton-Coupled) CountSignals Count Major 19F Signals Start->CountSignals OneSignal 1 Signal CountSignals->OneSignal Symmetry present TwoSignals 2 Signals CountSignals->TwoSignals Asymmetric Symmetric Symmetric Impurity (e.g. 4,6-diiodo or SM) OneSignal->Symmetric SymmetryCheck Check Chemical Shifts (δ) TwoSignals->SymmetryCheck Analysis Analyze Splitting (J-Coupling) SymmetryCheck->Analysis RegioA Product: 2,5-Difluoro-4-iodo δ1 ≈ -140 (Ortho-OH) δ2 ≈ -115 (Meta-OH) Analysis->RegioA Matches Predicted Shifts RegioB Impurity: 2,5-Difluoro-6-iodo Shift pattern changes due to steric crowding at OH Analysis->RegioB Anomalous Shifts

Figure 1: Decision tree for structural verification of 2,5-Difluoro-4-iodophenol using 19F NMR.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation[4][5]
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reason: DMSO disrupts intermolecular hydrogen bonding, sharpening the signals. It also slows proton exchange, potentially allowing observation of the diagnostic OH-F coupling.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Optional but recommended for qNMR.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative results, or standard zf (proton-coupled) for structural assignment. Recommendation: Run Proton-Coupled first to see the splitting patterns described in Section 3.2.

  • Spectral Width (SW): 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1):

    
     seconds. Fluorine nuclei have long T1 relaxation times. Short D1 leads to integration errors.
    
  • Scans (NS): 16-32 scans are usually sufficient due to high sensitivity of 19F (83% of 1H).

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4]

  • Gakh, Y. G., et al. (2000). "Assigning Fluorine Signals in Fluorinated Aromatics." Journal of Magnetic Resonance.

  • Sigma-Aldrich. (2023). 2,5-Difluoro-4-iodophenol Product Specification and NMR Standards.

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.

(Note: While specific literature spectra for this exact building block are proprietary to vendors, the mechanistic principles cited above are derived from standard substituent chemical shift (SCS) theory in fluorinated aromatics.)

Sources

Validation

Technical Comparison Guide: 2,5-Difluoro-4-iodophenol vs. 4-Bromophenol

Executive Summary In the context of medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 2,5-Difluoro-4-iodophenol (Compound A) and 4-Bromophenol (Compound B) is not merely a choice of halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of medicinal chemistry and fragment-based drug discovery (FBDD), the choice between 2,5-Difluoro-4-iodophenol (Compound A) and 4-Bromophenol (Compound B) is not merely a choice of halogen leaving group; it is a selection between two distinct electronic and kinetic profiles.

The Verdict:

  • 2,5-Difluoro-4-iodophenol is the superior candidate for rapid, mild cross-coupling reactions (Suzuki, Sonogashira) and for introducing metabolic stability via fluorination. Its electron-deficient ring facilitates faster oxidative addition but necessitates careful base selection due to increased acidity (

    
     ~7.0–7.5).
    
  • 4-Bromophenol serves as a robust, cost-effective baseline. It requires higher activation energies (elevated temperatures) and is more prone to sluggish reactivity in sterically demanding couplings compared to its iodinated counterpart.

Part 1: Structural & Electronic Deconstruction

To understand the reactivity differences, we must first analyze the electronic architecture of the substrates. The presence of fluorine atoms at the 2,5-positions fundamentally alters the behavior of the phenol core.

Physicochemical Matrix
Feature2,5-Difluoro-4-iodophenol 4-Bromophenol Impact on Reactivity
Leaving Group (

)
Iodide (

)
Bromide (

)
C–I bond is significantly weaker, lowering

for oxidative addition.
Bond Dissociation Energy (

)
~65 kcal/mol~81 kcal/molIodide couples at lower temps (RT to 40°C); Bromide often requires 60–90°C.
Ring Electronics Electron Deficient (

-acidic)
Electron Rich (

-basic)
The electron-poor ring of the difluoro compound accelerates Pd(0) insertion.
Acidity (

)
~7.3 (Estimated)*9.34Compound A deprotonates readily; requires milder bases to avoid catalyst poisoning by phenoxide.
Metabolic Profile High StabilityLow/ModerateFluorine blocks metabolic hotspots (CYP450 oxidation).

*Note: 2,6-difluorophenol has a


 of 7.[1][2]34. The addition of an Iodine (weakly withdrawing) at the para-position maintains or slightly lowers this value.
The "Ortho-Fluorine" Effect

A critical, often overlooked mechanism is the Ortho-Fluorine Effect . In Compound A, the fluorine atoms ortho to the phenol (and meta to the iodine) exert a strong inductive withdrawing effect (


).
  • LUMO Lowering: The fluorines lower the energy of the

    
     orbital of the C–I bond.
    
  • Oxidative Addition: Since oxidative addition involves electron transfer from the metal (HOMO) to the aryl halide (LUMO), the lower LUMO of the difluoro-iodide allows this step to occur significantly faster than in the electron-rich 4-bromophenol.

Part 2: Reactivity Head-to-Head (Cross-Coupling)

Suzuki-Miyaura Coupling[3][4][5]
  • 2,5-Difluoro-4-iodophenol:

    • Kinetics: Fast.[3] Often proceeds at Room Temperature (RT) with standard catalysts (e.g.,

      
      ).
      
    • Challenge: The high acidity means the phenoxide is generated immediately upon adding bases like

      
      . Phenoxides can act as ligands, potentially displacing phosphines and forming unreactive Pd-phenoxide resting states.
      
    • Solution: Use weak bases (

      
      ) or biphasic systems to buffer the concentration of free phenoxide.
      
  • 4-Bromophenol:

    • Kinetics: Moderate/Slow. The oxidative addition is the Rate-Determining Step (RDS).

    • Conditions: Requires heating (reflux in THF/Water or Toluene).

    • Advantage: The higher

      
       means the neutral phenol persists longer, reducing catalyst poisoning risks in non-aqueous conditions.
      
Sonogashira Coupling
  • 2,5-Difluoro-4-iodophenol: Excellent substrate. The C–I bond is labile enough to react without copper co-catalysis in some "Copper-free" variants, reducing homocoupling byproducts.

  • 4-Bromophenol: almost invariably requires CuI co-catalysis and elevated temperatures.

Part 3: Experimental Protocol

Objective: Comparative Suzuki Coupling with Phenylboronic Acid.

Reagents
  • Substrate A: 2,5-Difluoro-4-iodophenol (1.0 equiv)

  • Substrate B: 4-Bromophenol (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a reaction vial with the substrate (A or B), phenylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ). Critical: Oxygen inhibits Pd(0).
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reaction (The Divergence):

    • For Substrate A (Iodo-Difluoro): Stir at 40°C . Monitor via LCMS at 1 hour. Expect >90% conversion.

    • For Substrate B (Bromo): Stir at 80°C . Monitor via LCMS at 1 hour. Expect ~40-60% conversion (requires longer time or higher temp for completion).

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol), extract with EtOAc, dry over

    
    , and concentrate.
    

Observation Note: If Substrate A shows low yields, it is likely due to phenoxide interference. Switch base to


 (anhydrous conditions) or protect the phenol as a silyl ether (TBS) prior to coupling.

Part 4: Visualization (Mechanistic Pathway)

The following diagram illustrates the kinetic advantage of the Iodide/Fluorine combination during the oxidative addition step.

G cluster_A Path A: 2,5-Difluoro-4-iodophenol cluster_B Path B: 4-Bromophenol Start Start: Aryl Halide + Pd(0) Step1A Oxidative Addition (FAST, Low Ea) Start->Step1A Weak C-I Bond Step1B Oxidative Addition (SLOW, High Ea) Start->Step1B Strong C-Br Bond Step2A Pd(II)-Ar-I Complex (Stabilized by ortho-F) Step1A->Step2A Step3A Transmetallation (Boronic Acid) Step2A->Step3A Product Reductive Elimination -> Biaryl Product Step3A->Product Step2B Pd(II)-Ar-Br Complex Step1B->Step2B Step3B Transmetallation (Requires Heat) Step2B->Step3B Step3B->Product

Caption: Comparative Catalytic Cycle. Path A (Blue) demonstrates the kinetic advantage of the Iodo-Difluoro substrate in the oxidative addition step compared to the Bromo substrate (Red).

References

  • Structural and Electronic Effects Due to Fluorine Atoms. National Institutes of Health (PMC). Available at: [Link]

  • Bond Dissociation Energies of C-I vs C-Br. Wikipedia Data / Blanksby & Ellison. Available at: [Link]

  • Suzuki-Miyaura Coupling Mechanism and Kinetics. Chemistry LibreTexts. Available at: [Link][4]

  • Ortho-Fluorine Effects in Oxidative Addition. Inorganic Chemistry (ACS).[5] Available at: [Link]

  • pKa Values of Substituted Phenols. Organic Chemistry Data. (Inferred from 2,6-difluorophenol data).[1][2] Available at: [Link]

Sources

Validation

elemental analysis standards for 2,5-Difluoro-4-iodophenol

Executive Summary The elemental analysis (EA) of 2,5-Difluoro-4-iodophenol (C₆H₃F₂IO) presents a unique "dual-halogen" challenge that frequently leads to data rejection in medicinal chemistry campaigns. Standard combusti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The elemental analysis (EA) of 2,5-Difluoro-4-iodophenol (C₆H₃F₂IO) presents a unique "dual-halogen" challenge that frequently leads to data rejection in medicinal chemistry campaigns. Standard combustion protocols often fail due to the antagonistic behaviors of its substituents: Fluorine (14.8%) aggressively etches quartz combustion tubes, while Iodine (49.6%) suffers from incomplete combustion and sublimation memory effects.

This guide objectively compares the three primary analytical workflows—Automated Flash Combustion , Schöniger Flask Combustion , and High-Resolution Mass Spectrometry (HRMS) —to establish the definitive purity standard for this compound.

Part 1: The Theoretical Baseline

Before evaluating methodologies, we must establish the Theoretical Composition of 2,5-Difluoro-4-iodophenol (MW: 255.99 g/mol ). Any experimental method must fall within the industry-standard tolerance of ±0.4% of these values to validate purity >95%.

ElementCountAtomic Mass ContributionTheoretical % Acceptable Range (±0.4%)
Carbon (C) 672.06628.15% 27.75% – 28.55%
Hydrogen (H) 33.0241.18% 0.78% – 1.58%
Fluorine (F) 237.99614.84% 14.44% – 15.24%
Iodine (I) 1126.90449.57% 49.17% – 49.97%
Oxygen (O) 115.9996.25% Calculated by difference

Part 2: Comparative Analysis of Methodologies

Method A: Automated Dynamic Flash Combustion (Modified CHNS)

The Industry Workhorse for C/H Determination.

Mechanism: The sample is flash-combusted at 1800°C (dynamic) in an oxygen-enriched helium stream. The Challenge: Standard CHN analyzers use quartz (SiO₂) tubes. The combustion of 2,5-Difluoro-4-iodophenol releases HF, which reacts with silica (


), causing low Fluorine recovery and artificially high Hydrogen readings (due to water production).

Protocol Modification (Required):

  • Calibration Standard: Do NOT use Acetanilide. Use 4-Fluorobenzoic Acid (C₇H₅FO₂) mixed with o-Iodobenzoic Acid to matrix-match the halogen content.

  • Combustion Aid: Add Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO₃) directly to the tin capsule. This acts as a "halogen trap," forming stable MgF₂ and preventing quartz attack.

  • Iodine Trap: Ensure the reduction tube contains concentrated copper wires to trap excess Iodine vapor, which can otherwise coat the thermal conductivity detector (TCD).

Performance MetricRatingNotes
C/H Accuracy ⭐⭐⭐⭐Excellent only if MgO additives are used.
F/I Accuracy ⭐⭐Poor. Most analyzers cannot quantify F/I simultaneously with C/H accurately.
Throughput ⭐⭐⭐⭐⭐High (5 mins/sample).
Risk HighF-etching can destroy the combustion tube in <50 runs.
Method B: Schöniger Oxygen Flask + Ion Chromatography (IC)

The "Gold Standard" for Halogen Specificity.

Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure Oxygen. The combustion gases are absorbed into a liquid phase (e.g., NaOH/Hydrazine) and analyzed via Ion Chromatography.

Why it Wins for C₆H₃F₂IO: This method completely decouples the combustion from the detection. The closed system prevents Iodine sublimation loss, and the alkaline absorption solution neutralizes HF immediately, preventing glass etching.

Protocol Highlights:

  • Absorber Solution: 10 mL of 0.2M KOH + 0.1 mL Hydrazine Hydrate (essential to reduce Iodate

    
     back to Iodide 
    
    
    
    ).
  • Detection: Anion-Exchange Chromatography (IC) with conductivity detection.

  • Reference Standard: NIST SRM 3183 (Fluoride) and NIST SRM 3125 (Iodide) for IC calibration.

Performance MetricRatingNotes
C/H Accuracy N/ADoes not measure Carbon/Hydrogen.
F/I Accuracy ⭐⭐⭐⭐⭐The only reliable method for ±0.3% accuracy on F and I.
Throughput ⭐⭐Low (Manual prep required).
Risk MediumSafety hazard (flask explosion risk); requires skilled operator.
Method C: High-Resolution Mass Spectrometry (HRMS)

The Modern "Surrogate" Standard.

Mechanism: Electrospray Ionization (ESI) or APCI in Negative Mode (


).
Comparison:  While HRMS confirms identity (exact mass 255.902), it fails as a purity standard. It cannot distinguish between 95% and 99.9% purity because ionization efficiency varies. It is not  a valid substitute for EA in regulatory filings but is a necessary complementary technique.

Part 3: Recommended Analytical Workflow

To achieve full characterization of 2,5-Difluoro-4-iodophenol, a hybrid approach is required. No single instrument can accurately measure C, H, F, and I simultaneously for this matrix.

Decision Tree: Poly-Halogenated Phenol Analysis

G Start Sample: 2,5-Difluoro-4-iodophenol Decision Primary Metric Required? Start->Decision Path_CH Carbon & Hydrogen % Decision->Path_CH Skeleton Purity Path_FI Fluorine & Iodine % Decision->Path_FI Halogen Content Method_CH Automated Flash Combustion (Modified) Path_CH->Method_CH Method_FI Schöniger Flask Combustion + Ion Chromatography Path_FI->Method_FI Critical_Step_CH CRITICAL: Add MgO/WO3 to Capsule (F-Trap) Method_CH->Critical_Step_CH Critical_Step_FI CRITICAL: Hydrazine Reducer (Iodate -> Iodide) Method_FI->Critical_Step_FI Result_CH Result: %C ±0.3%, %H ±0.3% (Validates Skeleton) Critical_Step_CH->Result_CH Result_FI Result: %F ±0.3%, %I ±0.3% (Validates Substituents) Critical_Step_FI->Result_FI Final Combined Report: Purity > 98% Result_CH->Final Result_FI->Final

Caption: Workflow separating C/H analysis (Automated) from Halogen analysis (Flask/IC) to avoid interference.

Part 4: Detailed Experimental Protocols

Protocol 1: Modified Automated Combustion (For %C, %H)

Use this to validate the carbon skeleton.

  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Calibration Standard: 4-Fluorobenzoic Acid (Theoretical: C=60.00%, H=3.60%).

    • Why? Acetanilide (C₈H₉NO) burns too easily. 4-Fluorobenzoic acid mimics the combustion resistance of the fluorinated ring.

  • Sample Prep:

    • Weigh 2.0 mg (±0.005 mg) of 2,5-Difluoro-4-iodophenol into a Tin capsule.

    • Crucial Step: Add 5–10 mg of Tungsten(VI) Oxide (WO₃) or Magnesium Oxide (MgO) powder over the sample before sealing.

  • Run Conditions:

    • Furnace: 1050°C (High temp required for C-F bond rupture).

    • O₂ Injection: 5 seconds (Excess oxygen required).

  • Data Validation:

    • Accept run only if Nitrogen is < 0.1% (Trace). Significant N indicates atmospheric leak or contamination.

Protocol 2: Schöniger Flask + Potentiometric Titration (For %I)

Use this to validate the Iodine content specifically.

  • Apparatus: 500 mL Iodine Flask with Platinum sample carrier.

  • Absorbing Solution: 10 mL 0.2 N NaOH + 5 drops saturated SO₂ water (or Hydrazine) to ensure Iodine is reduced to Iodide (I⁻).

  • Combustion:

    • Weigh 5–10 mg sample on ashless filter paper.

    • Ignite in O₂ atmosphere. Shake flask for 10 mins to dissolve gases.

  • Titration:

    • Acidify with dilute HNO₃.

    • Titrate against 0.01 N Silver Nitrate (AgNO₃) using a Silver/Sulfide electrode.

  • Calculation:

    
    
    

References

  • National Institute of Standards and Technology (NIST). (2016). Certificate of Analysis: Standard Reference Material® 3183 (Fluoride Anion Standard Solution). Retrieved from [Link]

  • Exeter Analytical. (n.d.). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.[3][4] The Analyst.[3][5] Retrieved from [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Methodologies for Halogens. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide: Proper Disposal of 2,5-Difluoro-4-iodophenol

Executive Summary & Core Directive 2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) is a specialized halogenated aromatic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2,5-Difluoro-4-iodophenol (CAS: 1355968-31-8) is a specialized halogenated aromatic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies. Its disposal requires strict adherence to protocols governing poly-halogenated organic waste .

The Critical Safety Rule: Unlike simple phenols, the presence of both iodine and fluorine atoms on the phenolic ring increases its lipophilicity and potential for bioaccumulation. Under no circumstances should this compound be disposed of down the drain or mixed with non-halogenated solvent waste.

This guide provides a self-validating workflow to ensure compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.

Chemical Identification & Hazard Characterization

To dispose of a chemical safely, one must first understand its reactivity profile. The iodine atom at the para position is a weak bond relative to the C-F bonds, making the compound susceptible to radical formation under light or heat stress.

Table 1: Physicochemical & Hazard Profile
PropertyDataOperational Implication
CAS Number 1355968-31-8Use for waste labeling and inventory tracking.
Molecular Formula C₆H₃F₂IOHigh halogen content requires incineration.
Physical State Solid (Crystalline powder)Dust inhalation hazard during weighing/transfer.
GHS Classification Acute Tox. 3 (Oral) , Skin Irrit. 2, Eye Irrit. 2AFatal if swallowed. Full PPE (gloves, goggles, lab coat) is mandatory.
Incompatibilities Strong Oxidizers, Acid Chlorides, Acid AnhydridesDo not mix with Chromic acid or Nitric acid waste streams.
RCRA Status Not P-listed, but treated as Toxic/Halogenated Must be segregated into "Halogenated Organic" waste streams.

Expert Insight: The acidity of this phenol is enhanced by the electron-withdrawing fluorine atoms. Consequently, it can form salts rapidly with bases. Avoid mixing with strong basic waste (pH > 10) to prevent unexpected exotherms or solubility changes that could complicate incineration [1].

Pre-Disposal Handling & Segregation[1]

Effective disposal starts at the bench. You must segregate this waste stream at the point of generation.

Segregation Protocol[1]
  • Solid Waste: Pure compound or contaminated solids (weigh boats, gloves) must go into a dedicated Solid Hazardous Waste container.

  • Liquid Waste: Solutions containing this compound must be collected in Halogenated Organic Solvent waste.

    • Why? Non-halogenated waste streams (e.g., Acetone/Methanol) are often used for fuel blending. The presence of iodine and fluorine disrupts this process and releases toxic acid gases (HF, HI) upon combustion, requiring specialized scrubbers [2].

Packaging Requirements[1]
  • Primary Container: Amber glass is preferred to prevent photolytic degradation of the C-I bond.

  • Secondary Containment: All liquid waste bottles must be stored in a polyethylene secondary tray capable of holding 110% of the volume.

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of 2,5-Difluoro-4-iodophenol. This workflow is designed to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 2,5-Difluoro-4-iodophenol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Debris (Powder, contaminated gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Solution (Reaction mixture, mother liquor) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-mouth HDPE or Glass Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer Labeling Labeling: 1. Full Chemical Name 2. CAS: 1355968-31-8 3. Hazard: Toxic, Irritant SolidContainer->Labeling SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck HaloWaste Segregate: Halogenated Waste Stream (Do NOT mix with oxidizers) SolventCheck->HaloWaste Compatible HaloWaste->Labeling Storage Storage: Cool, Dark, Ventilated Area Max 90 Days Labeling->Storage Pickup Schedule EHS/Contractor Pickup Method: High-Temp Incineration Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of 2,5-Difluoro-4-iodophenol waste.

Step-by-Step Disposal Procedure

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Work inside a fume hood.

  • Verify Waste Stream: Ensure the receiving waste container is labeled "Halogenated Organic Waste."

  • Check pH: If the solution is acidic (common in workups), neutralize to pH 6-8 before adding to a communal waste container to prevent gas evolution [3].

Phase 2: Transfer & Labeling
  • Transfer: Pour liquid waste slowly into the container using a funnel. Do not fill beyond 90% capacity (leave headspace for expansion).

  • Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., dichloromethane). Add the rinsate to the Halogenated Waste container.

  • Labeling:

    • Write the full chemical name: 2,5-Difluoro-4-iodophenol .

    • Check the "Toxic" and "Irritant" hazard boxes.

    • Date the tag.[1][2]

Phase 3: Decontamination of Spills

If solid material is spilled:

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • Dampen: Cover the spill with a paper towel dampened with water or ethanol to prevent dust dispersion.

  • Collect: Scoop up the material and the paper towel. Place in the Solid Hazardous Waste container.

  • Clean: Wash the surface with soap and water; collect this wash water into the Liquid Halogenated Waste container [4].

Emergency & First Aid Context

While this guide focuses on disposal, safety during the process is paramount.

  • Skin Contact: Immediately wash with soap and water for 15 minutes. The lipophilic nature of the phenol allows it to penetrate skin; rapid washing is critical.

  • Eye Contact: Rinse cautiously with water for several minutes.[3][4][5][6][7] Remove contact lenses if present.[3][4][5][6][7]

  • Ingestion: Immediately call a Poison Center.[3][4][5][8] Do NOT induce vomiting due to the corrosive/irritant nature of the phenol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Segregation of Waste Streams. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,5-Difluoro-4-iodophenol

CAS Number: 1355968-31-8 Chemical Family: Halogenated Phenol Date of Protocol: March 8, 2026 Part 1: Executive Safety Summary Treat as: High Potency Irritant / Potential Corrosive. While specific GHS data for the 2,5-iso...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1355968-31-8 Chemical Family: Halogenated Phenol Date of Protocol: March 8, 2026

Part 1: Executive Safety Summary

Treat as: High Potency Irritant / Potential Corrosive. While specific GHS data for the 2,5-isomer is often extrapolated from its analogs (2,6-difluoro-4-iodophenol), the presence of both iodine and fluorine substituents on a phenolic ring necessitates a conservative safety posture. This compound poses a dual threat: severe tissue damage characteristic of phenols and respiratory toxicity from halogenated dust.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.[1]

  • Skin Protocol: Double-gloving (Nitrile) is the minimum standard.

  • Decomposition Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI). Do not heat above 80°C without a scrubber system.

Part 2: Risk Assessment & Hazard Identification[2]

GHS Classification (Conservative Proxy)

Based on structural analogs (2,6-Difluoro-4-iodophenol, CAS 950858-06-7)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2 (Severe) Causes skin irritation (Potential burns).[2] Phenolic compounds penetrate skin rapidly, causing systemic toxicity.
Eye Damage/Irritation Cat 2A Causes serious eye irritation.[1][3][2][4] Risk of corneal opacity.
Acute Toxicity (Oral) Cat 4 Harmful if swallowed.[3][2][4][5]
STOT - Single Exposure Cat 3 May cause respiratory irritation.[1][2][4]
Critical Chemical Properties
  • Acidity: The fluorine atoms increase the acidity of the phenolic proton (

    
     estimated < 7.0), making it more corrosive to tissues than non-fluorinated phenols.
    
  • Thermal Instability: Upon combustion or contact with strong acids/oxidizers, the carbon-fluorine bond may rupture, releasing Hydrogen Fluoride (HF) gas.

  • Physical State: Off-white to light brown crystalline solid. Dust generation is the primary vector for inhalation exposure.

Part 3: Personal Protective Equipment (PPE) Matrix

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale of operation.

PPE_Logic Start Start: Define Operation Scale Decision_State Is the material in Solid or Liquid state? Start->Decision_State Solid_Path Solid (Powder/Crystal) Decision_State->Solid_Path Solid Liquid_Path Liquid (Solution) Decision_State->Liquid_Path Liquid Dust_Risk Is dust generation likely? (Weighing > 50mg) Solid_Path->Dust_Risk Std_PPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Dust_Risk->Std_PPE No (Closed Vessel) Resp_PPE Enhanced PPE: Add N95/P100 Respirator or Fume Hood (Mandatory) Dust_Risk->Resp_PPE Yes (Open Transfer) Solvent_Risk Solvent Type? Liquid_Path->Solvent_Risk Std_Liq_PPE Standard PPE: Nitrile (0.11mm) + Goggles Solvent_Risk->Std_Liq_PPE Aqueous/Ethanol High_Risk_Liq High Risk PPE: Silver Shield/Laminate Gloves Face Shield + Goggles Solvent_Risk->High_Risk_Liq DCM/DMSO (Penetrating)

Figure 1: PPE Selection Logic based on physical state and solvent carrier.

Glove Selection Table

Note: Phenolic compounds can anesthetize the skin, masking the pain of a burn until damage is done. Barrier integrity is paramount.

Glove MaterialThickness (min)Breakthrough TimeRecommendation
Nitrile (Disposable) 0.11 mm (4 mil)< 15 minsSplash Protection Only. Double glove. Change immediately upon contamination.[1]
Nitrile (Extended) 0.38 mm (15 mil)> 240 minsRecommended for bulk weighing or cleaning glassware.
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for spill cleanup or handling concentrated stock solutions in penetrating solvents (e.g., DMSO, DCM).
Latex N/APoorDO NOT USE. Phenols permeate latex rapidly.

Part 4: Operational Handling Protocol

Weighing & Transfer

Objective: Prevent inhalation of dust and contamination of balance surfaces.

  • Preparation: Place the analytical balance inside the chemical fume hood. If the balance is external, use a static-free powder funnel and tared weighing boat inside the hood, then transfer the closed container to the balance.

  • Anti-Static Measures: Fluorinated compounds can be statically charged. Use an ionizing fan or anti-static gun to prevent powder "jumping," which disperses toxic dust.

  • Transfer: Never pour from the bulk bottle. Use a stainless steel spatula.

  • Decontamination: Immediately wipe the spatula and balance area with a 5% Sodium Bicarbonate solution (neutralizes phenolic protons) followed by ethanol.

Solubilization
  • Compatible Solvents: DMSO, Ethanol, Methanol, Ethyl Acetate.

  • Incompatible: Strong oxidizers (Nitric acid, Peroxides) and Strong Bases.

  • Warning: Dissolving in DMSO increases skin permeability. If a DMSO solution of 2,5-Difluoro-4-iodophenol contacts skin, the toxin will be carried directly into the bloodstream. Laminate gloves are required for DMSO solutions.

Part 5: Emergency & Disposal Logistics

Spill Response Workflow

Scenario: 500mg bottle dropped, powder dispersed on benchtop.

Spill_Response Alert 1. Alert & Evacuate (Notify Lab Manager) PPE_Don 2. Don PPE (Goggles, Laminate Gloves, N95/Respirator) Alert->PPE_Don Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE_Don->Contain Clean 4. Chemical Clean Wipe with 5% NaHCO3 then Water Contain->Clean Disposal 5. Disposal Segregate as Halogenated Organic Waste Clean->Disposal

Figure 2: Step-by-step spill response protocol minimizing dust generation.

Waste Disposal[3][4][5][6]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (risk of HF/HI evolution). Keep separate from non-halogenated solvents to reduce incineration costs.

  • Labeling: Clearly mark container: "Contains Fluorinated/Iodinated Phenols - High Hazard."

Fire / Thermal Decomposition
  • Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam.

  • Hazard: Thermal decomposition (>200°C) produces Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) .

  • Response: Firefighters must wear full SCBA. If the material is involved in a fire, any water runoff must be contained as it may be acidic and toxic to aquatic life.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 26599212, 3,5-Difluoro-4-iodophenol (Analog Proxy). Retrieved March 8, 2026 from [Link]

  • Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins (Decomposition Hazards). Retrieved March 8, 2026 from [Link]

Sources

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